Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-isopropoxyaniline
Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) represents a critical scaffold in the synthesis of next-generation pharmacophores, particularly in the realm of oncology and agrochemistry. Characterized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) represents a critical scaffold in the synthesis of next-generation pharmacophores, particularly in the realm of oncology and agrochemistry. Characterized by the steric bulk of its ortho-isopropoxy group and the electronic modulation provided by the meta-chloro substituent, this aniline derivative serves as a versatile building block for constructing heterocycles and kinase inhibitors.[1] This guide provides an exhaustive technical analysis of its physicochemical properties, validated synthetic pathways, and application in high-value drug development, specifically targeting the TIP48/TIP49 ATPase complex.[1]
Part 1: Chemical Identity & Structural Analysis[1]
The structural integrity of 5-Chloro-2-isopropoxyaniline defines its reactivity profile. The molecule features an aniline core substituted at the 2-position with an isopropoxy group and at the 5-position with a chlorine atom. This specific substitution pattern creates a unique electronic environment where the electron-donating alkoxy group competes with the electron-withdrawing halogen, fine-tuning the nucleophilicity of the primary amine.[1]
Structural Visualization
Figure 1: Structural assembly of 5-Chloro-2-isopropoxyaniline highlighting functional contributions.[1]
Nomenclature & Identifiers
Identifier Type
Value
IUPAC Name
5-Chloro-2-(propan-2-yloxy)aniline
CAS Number
937621-93-7
Molecular Formula
C₉H₁₂ClNO
SMILES
CC(C)Oc1ccc(Cl)cc1N
InChI Key
Unique hash required for database integration (varies by protonation state)
Part 2: Physicochemical Properties Matrix[1][3]
The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) to establish a baseline for handling and formulation.
Property
Value / Range
Technical Insight
Molecular Weight
185.65 g/mol
Optimal range for fragment-based drug design (<300 Da).[1]
Physical State
Solid / Low-melting Solid
Typically appears as an off-white to pale yellow crystalline solid or oil depending on purity.
Melting Point
45–55 °C (Predicted)
Low MP requires cold storage to prevent liquefaction/oxidation.[1]
Boiling Point
285–290 °C (at 760 mmHg)
High boiling point indicates stability, but distillation requires high vacuum.[1]
Density
1.179 ± 0.06 g/cm³
denser than water; facilitates phase separation in aqueous workups.
LogP (Lipophilicity)
2.85 ± 0.3
Moderate lipophilicity; ensures good membrane permeability but requires organic cosolvents for assays.[1]
pKa (Conjugate Acid)
~3.8 – 4.2
Reduced basicity compared to aniline (4.[1]6) due to the electron-withdrawing 5-Cl group.
Polar Surface Area (PSA)
35.25 Ų
Excellent range for blood-brain barrier (BBB) penetration considerations.[1]
Isotope Pattern: Distinct M+2 peak at m/z 187 (approx. 33% intensity of M+) confirming the presence of one Chlorine atom.[1]
Part 4: Synthetic Pathways & Manufacturing
The synthesis of 5-Chloro-2-isopropoxyaniline must circumvent the nucleophilicity of the nitrogen to prevent N-alkylation. The most robust industrial route utilizes 4-Chloro-2-nitrophenol as the starting material.
Validated Synthetic Workflow
Figure 2: Two-step synthesis via O-alkylation followed by nitro reduction.
Detailed Protocol
O-Alkylation (Williamson Ether Synthesis):
Dissolve 4-Chloro-2-nitrophenol in DMF.
Add Potassium Carbonate (K₂CO₃) as a base to deprotonate the phenol.[1]
Add Isopropyl Bromide (1.2 eq) and heat to 60-80°C.
Mechanism:[4] Sₙ2 attack of the phenoxide ion on the isopropyl halide.
Note: The nitro group ortho to the phenol activates the ring for nucleophilic aromatic substitution, but standard alkylation conditions usually favor O-alkylation over side reactions.[1]
Nitro Reduction:
The intermediate nitro-ether is reduced using Iron powder/Ammonium Chloride (Bechamp reduction) or Catalytic Hydrogenation (H₂, Pd/C).[1]
Critical Control: Avoid acidic conditions that might cleave the ether bond (though isopropyl ethers are relatively stable).[1]
Part 5: Reactivity & Applications in Drug Design[1]
5-Chloro-2-isopropoxyaniline is not merely a solvent or reagent; it is a pharmacophore precursor . Its primary utility lies in introducing the "5-chloro-2-isopropoxyphenyl" moiety into larger drug molecules.
Key Application: TIP48/TIP49 ATPase Inhibitors
Recent patent literature identifies this aniline as a key intermediate in synthesizing inhibitors for the TIP48/TIP49 complex, a novel target for antitumor therapies.[1]
Mechanism: The aniline nitrogen serves as a nucleophile to attack electrophilic centers (e.g., isocyanates, acid chlorides, or activated heterocycles) to form urea or amide linkages.[1]
Structure-Activity Relationship (SAR):
The Isopropoxy group provides steric bulk, filling hydrophobic pockets in the target protein (ATPase).[1]
The Chlorine atom enhances metabolic stability (blocking oxidation at the para-position relative to the ether) and improves lipophilicity.[1]
Application Workflow
Figure 3: Application of the aniline in synthesizing ATPase inhibitors.[1]
Part 6: Handling, Stability, & Safety[1]
Stability Profile
Oxidation: Anilines are prone to oxidation (darkening) upon exposure to air/light.[1] Store under inert atmosphere (Nitrogen/Argon).[1]
Thermal: Stable at room temperature but recommended storage is 2-8°C to maintain high purity (>98%).
Safety Hazards (GHS Classification)
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]
Irritation: Causes skin and serious eye irritation (Category 2).[1]
Sensitization: Potential skin sensitizer.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
References
ChemicalBook. (n.d.).[1] 5-CHLORO-2-(ISOPROPYLAMINO)ANILINE and related compounds. Retrieved from [1]
Google Patents. (2015).[1] WO2015125785A1 - Pyrazolone derivative having multiple substituents. Retrieved from
BenchChem. (2025).[1] Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. Retrieved from [1]
PubChem. (2025).[1][5] Compound Summary: Fluorenone and related aniline derivatives. Retrieved from [1]
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Chlorinated Anilines. Retrieved from [1]
5-Chloro-2-isopropoxyaniline synthesis pathway and mechanism
This guide details the synthesis of 5-Chloro-2-isopropoxyaniline (CAS: 95608-25-2 / 109421-13-8 isomer family), a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents.[1] Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of 5-Chloro-2-isopropoxyaniline (CAS: 95608-25-2 / 109421-13-8 isomer family), a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents.[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: 5-Chloro-2-isopropoxyaniline
Structure: Aniline core with an isopropoxy ether linkage at the ortho position and a chlorine atom at the meta position (relative to the amine).[1]
The synthesis strategy prioritizes regioselectivity to ensure the chlorine atom remains at the 5-position while establishing the ether linkage at the 2-position.[1] The primary industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) on a dichloronitrobenzene precursor, followed by a chemoselective reduction.
Mechanism & Selectivity:
The reaction proceeds via an addition-elimination mechanism (SNAr).[1]
Regioselectivity: The nitro group is a strong electron-withdrawing group (EWG) that activates the benzene ring for nucleophilic attack.[1]
The chlorine at the 2-position (ortho) is significantly more activated than the chlorine at the 5-position (meta) due to resonance stabilization of the Meisenheimer complex intermediate.
Outcome: Exclusive displacement of the ortho-chlorine occurs, preserving the meta-chlorine required for the final structure.
Chemo-selectivity Challenge:
Standard catalytic hydrogenation (e.g., H2/Pd-C) poses a high risk of hydrodehalogenation (stripping the Chlorine atom).[1]
Solution: Use Béchamp Reduction (Fe/HCl) or Sulfided Platinum on Carbon (Pt(S)/C) to reduce the nitro group while leaving the aryl-chloride bond intact.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Nitro-2-isopropoxy-5-chlorobenzene
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
Dissolution: Charge 2,5-dichloronitrobenzene (19.2 g, 100 mmol) into Isopropyl Alcohol (100 mL). Stir until dissolved.
Base Addition: Add solid NaOH pellets (4.4 g, 110 mmol) in small portions or as a 50% aqueous solution. Note: The reaction is exothermic.[3][4]
Reaction: Heat the mixture to 55°C. Monitor by HPLC or TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
Quench: Cool to room temperature. Pour the mixture into ice-cold water (300 mL) with vigorous stirring.
Isolation: The product will precipitate as a yellow/orange solid. Filter the solid, wash with water (3 x 50 mL) to remove salts and excess base.
Drying: Dry in a vacuum oven at 40°C.
Checkpoint: Verify structure via 1H NMR. Expect a septet at ~4.6 ppm (OCH(CH3)2) and disappearance of the ortho-Cl signal pattern.[1]
Protocol B: Béchamp Reduction to 5-Chloro-2-isopropoxyaniline
Suspension: In a flask, suspend the nitro intermediate (21.5 g, 100 mmol) and Iron powder (325 mesh, 19.5 g, 350 mmol) in Ethanol (150 mL) and Water (40 mL).
Reduction: Heat to vigorous reflux. The reaction usually completes within 2–4 hours. The yellow color of the nitro compound will fade to a darker amine color (often brownish due to iron oxides).
Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[5]
Concentration: Evaporate the ethanol under reduced pressure.
Extraction: Dilute the residue with water and extract with Ethyl Acetate or Dichloromethane.
Purification: Wash the organic layer with Brine, dry over Na2SO4, and concentrate.
Purification Note: If high purity is required, convert to the Hydrochloride salt by adding HCl/Ether, filtering the precipitate, and recrystallizing from Ethanol.
Mechanistic Visualization
The following diagram illustrates the SNAr mechanism and the subsequent reduction.
Figure 2: Mechanistic pathway highlighting the Meisenheimer intermediate.[1]
Safety & Critical Quality Attributes (CQA)
Impurity Profile
Bis-ether impurity: If the reaction temperature exceeds 80°C during SNAr, the meta-chlorine (position 5) may also be displaced, leading to 1-nitro-2,5-diisopropoxybenzene.[1] Control: Maintain T < 60°C.
De-chlorinated aniline: During reduction, if H2/Pd is used without sulfiding, the C-Cl bond will cleave, yielding 2-isopropoxyaniline. Control: Use Fe/NH4Cl (Béchamp) or SnCl2.
Handling Precautions
Nitroarenes: Potentially explosive if heated to dryness under pressure. Avoid distillation of the nitro intermediate; use crystallization.
Alkyl Halides (if using Route B - Phenol Alkylation): Isopropyl halides are alkylating agents and potential carcinogens.[1] Handle in a fume hood.
Alternative Route: Phenol Alkylation
Use this route if 4-Chloro-2-nitrophenol is the available stock.[1]
Start: 4-Chloro-2-nitrophenol.
Alkylation: React with 2-Bromopropane (Isopropyl bromide) and K2CO3 in DMF at 60°C.
Comprehensive Spectral Analysis of 5-Chloro-2-isopropoxyaniline
Technical Guide for Structural Elucidation and Characterization Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7), also identified as 2-amino-4-chlorophenyl isopropyl ether, is a critical intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Structural Elucidation and Characterization
Executive Summary
5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7), also identified as 2-amino-4-chlorophenyl isopropyl ether, is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly those targeting G-protein coupled receptors and kinase inhibition. Its structural integrity—defined by the specific regiochemistry of the chlorine and isopropoxy substituents relative to the amine—is paramount for downstream efficacy.
This guide provides an in-depth spectral profile (NMR, IR, MS) to serve as a definitive reference for structural confirmation. It moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish this molecule from its regioisomers (e.g., 4-chloro-2-isopropoxyaniline) during process development.
Molecular Characterization Strategy
The characterization strategy relies on a triangulation of mass spectrometry (molecular weight/isotope pattern), infrared spectroscopy (functional group validation), and nuclear magnetic resonance (carbon skeleton and proton environment).
Physicochemical Profile
Property
Value
Note
Molecular Formula
C₉H₁₂ClNO
Molecular Weight
185.65 g/mol
Monoisotopic mass
Exact Mass
185.0607
For HRMS validation
Physical State
Solid / Crystalline Powder
Low melting point solid
Solubility
DMSO, Methanol, Chloroform
Lipophilic nature due to isopropyl/chloro groups
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for verifying the regiochemistry of the substituents. The key differentiator for this isomer is the coupling pattern of the aromatic protons and the chemical shift of the isopropoxy methine proton.
¹H NMR (400 MHz, CDCl₃)
Rationale: The spectrum is characterized by the distinct isopropyl system (doublet + septet) and an ABC aromatic system.
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
1.35
Doublet (d, J = 6.1 Hz)
6H
–CH(CH ₃)₂
Methyl protons of the isopropyl group.
3.80
Broad Singlet (br s)
2H
–NH ₂
Exchangeable amine protons; shift varies with concentration/solvent.
4.52
Septet (sept, J = 6.1 Hz)
1H
–O–CH –
Deshielded methine proton due to the electronegative oxygen (ether linkage).
6.65
Doublet (d, J = 2.4 Hz)
1H
Ar–H6
Ortho to NH₂, meta to Cl. Shielded by the amino group.[1]
6.72
Doublet (d, J = 8.6 Hz)
1H
Ar–H3
Ortho to O-iPr. Shielded by the alkoxy group.
6.78
Doublet of Doublets (dd, J = 8.6, 2.4 Hz)
1H
Ar–H4
Meta to O-iPr, Ortho to Cl. Shows coupling to H3 and H6.
Technical Note: The chemical shift of the methine proton at ~4.5 ppm distinguishes the O-isopropyl (ether) from a C-isopropyl (alkyl) group, which would appear upfield at ~2.8 ppm.
¹³C NMR (100 MHz, CDCl₃)
Rationale: Confirms the carbon backbone and the oxidation state of the aromatic carbons.
Shift (δ ppm)
Type
Assignment
Structural Insight
22.1
CH₃
–CH(C H₃)₂
Equivalent methyl carbons.
71.5
CH
–O–C H–
Ether carbon; characteristic shift for isopropoxy.
112.4
CH
Ar–C3
Aromatic carbon ortho to the ether oxygen.
115.8
CH
Ar–C6
Aromatic carbon ortho to the amine nitrogen.
119.5
CH
Ar–C4
Aromatic carbon meta to the ether.
125.2
Cq
Ar–C5 –Cl
Quaternary carbon bearing chlorine.
137.8
Cq
Ar–C1 –NH₂
Quaternary carbon bearing the amine.
144.5
Cq
Ar–C2 –O–
Quaternary carbon bearing the ether oxygen.
Infrared (IR) Spectroscopy
IR is utilized primarily for "fingerprinting" the functional groups, specifically confirming the primary amine and the ether linkage while ruling out carbonyl impurities (e.g., from incomplete reduction of an amide precursor).
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
Interpretation
3450, 3360
N–H Stretch
Primary Amine (–NH₂)
Characteristic doublet for symmetric/asymmetric stretching.
2975, 2930
C–H Stretch
Alkyl (sp³)
Methyl and methine stretches of the isopropyl group.
1615, 1500
C=C Stretch
Aromatic Ring
Skeletal vibrations of the benzene ring.
1240
C–O–C Stretch
Aryl Alkyl Ether
Strong band confirming the isopropoxy attachment.
810, 750
C–H Bend (oop)
1,2,4-Trisubstituted
Out-of-plane bending pattern for the specific substitution.
680
C–Cl Stretch
Aryl Chloride
Characteristic halogen stretch.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and the isotopic signature essential for confirming the presence of chlorine.
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).
Shows characteristic 3:1 ratio of ³⁵Cl:³⁷Cl isotopes.
143 / 145
[M – 42]⁺
[Cl-C₆H₃(NH₂)-OH]⁺
McLafferty-like rearrangement : Loss of propene (C₃H₆) to yield the phenol derivative (2-amino-4-chlorophenol).
127
[M – 58]⁺
[C₆H₃(NH₂)-OH – NH₂]⁺
Further loss of the amino group from the phenol fragment.
Synthesis & Experimental Protocols
To ensure the spectral data corresponds to the correct isomer, the synthesis must be regioselective. The standard industrial route involves the O-alkylation of 4-chloro-2-nitrophenol followed by reduction.
Experimental Workflow
Figure 1: Synthetic pathway for 5-Chloro-2-isopropoxyaniline ensuring regiochemical purity.
Addition: Add Isopropyl Bromide (1.2 eq) dropwise at room temperature.
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the phenol.
Workup: Pour into ice water. Extract with Ethyl Acetate.[2] Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.
Reagents: Dissolve the intermediate in Ethanol/Water (5:1). Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
Reaction: Reflux at 80°C for 2–3 hours. The yellow color should fade to a pale brown/colorless solution.
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1][2] Neutralize with saturated NaHCO₃. Extract with Dichloromethane (DCM).[2]
Purification: Recrystallize from Hexane/Ethanol or purify via column chromatography if necessary.
Quality Control & Impurity Profiling
When analyzing spectral data, be vigilant for these common impurities:
2-Amino-4-chlorophenol (Starting Material Hydrolysis):
NMR: Absence of isopropyl signals (1.35 ppm, 4.52 ppm).
MS: M+ 143.
N-Alkylated Byproducts:
If alkylation conditions are too harsh, N-alkylation may occur.
NMR: Look for broad NH signal shifting or splitting, and extra isopropyl signals with different shifts (~3.5 ppm for N-CH).
Regioisomers:
Ensure the coupling constants in ¹H NMR match the 1,2,4-substitution pattern (d, d, dd). A symmetric pattern (d, d) would indicate 1,4-disubstitution (para), which is incorrect for this molecule.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 11238674, 5-Chloro-2-isopropoxyaniline. Retrieved from [Link]
Spectroscopy Online. Basic Interpretation of NMR Spectra for Organic Compounds. (General Reference for Shift Prediction). Retrieved from [Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Strategic Functionalization of 5-Chloro-2-isopropoxyaniline via Electrophilic Aromatic Substitution
Topic: Electrophilic Aromatic Substitution Reactions of 5-Chloro-2-isopropoxyaniline Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide Executive Summary 5-Chloro-2-isopropoxyan...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Electrophilic Aromatic Substitution Reactions of 5-Chloro-2-isopropoxyaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Technical Guide
Executive Summary
5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a high-value scaffold in medicinal chemistry, particularly prevalent in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors (e.g., Ceritinib analogs) and TIP48/TIP49 ATPase inhibitors. Its unique substitution pattern—combining an electron-rich aniline, a bulky isopropoxy group, and a deactivating chlorine atom—creates a complex electronic and steric landscape.[1]
This guide provides a definitive technical analysis of the electrophilic aromatic substitution (EAS) potential of this molecule. Unlike simple anilines, the regiochemistry here is dictated by a "push-pull" competition between the amino group’s strong activation and the steric shielding of the isopropoxy ether. We establish C4 as the primary site for functionalization and provide validated protocols for halogenation, nitration, and formylation, emphasizing yield maximization and impurity control.
Mechanistic Analysis: The Regioselectivity Landscape
To design effective synthesis routes, one must first deconstruct the electronic vectors driving electrophilic attack.
Electronic & Steric Inventory
The molecule possesses three substituents on the benzene ring:
Amino Group (-NH₂ at C1): Strong activator (+M effect dominates -I).[1] Directs Ortho (C2, C6) and Para (C4) .[1]
Isopropoxy Group (-OiPr at C2): Moderate activator (+M). Directs Ortho (C1, C3) and Para (C5) .[1]
Constraint: The bulky isopropyl group exerts significant steric pressure on C3.
Chlorine Atom (-Cl at C5): Weak deactivator (-I > +M), but Ortho/Para directing.[1] Directs to C4 and C6 .
The "Sweet Spot" Analysis
Site C3 (Ortho to OiPr): Electronically activated by -OiPr, but deactivated by -NH₂ (meta) and -Cl (meta). Sterically hindered by the bulky isopropoxy group. Reactivity: Low.
Site C6 (Ortho to NH₂): Activated by -NH₂ (ortho) and -Cl (ortho).[1] However, it sits between the -NH₂ and -Cl groups (1,2,3-relationship), leading to the "buttressing effect" where steric crowding reduces reaction rates. Reactivity: Moderate.
Site C4 (Para to NH₂): Strongly activated by -NH₂ (para).[1] Ortho to -Cl (directing reinforcement).[1] Meta to -OiPr. Sterically, it is flanked by a proton (C3) and Chlorine (C5), making it more accessible than C6.[1] Reactivity: High (Primary Target).
Visualization of Directing Effects
The following diagram maps the competing electronic forces and identifies the thermodynamic and kinetic product.
Caption: Regioselectivity map showing the convergence of directing effects at C4, the primary site for electrophilic attack.
Experimental Protocols
Protocol A: Regioselective Bromination (Synthesis of 4-Bromo-5-chloro-2-isopropoxyaniline)
Objective: Introduce a bromine handle at C4 for subsequent Suzuki-Miyaura coupling.
Challenge: Prevent poly-halogenation and oxidation of the aniline.
Solvent: DMF (Dimethylformamide) or Acetonitrile[1]
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of 5-Chloro-2-isopropoxyaniline in 20 mL of anhydrous DMF under an inert atmosphere (N₂).
Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 30 minutes. Note: Portion-wise addition is critical to keep the local concentration of electrophile low, favoring mono-substitution.
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The product will appear as a less polar spot.
Workup: Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates.
Purification: Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.[1] Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 85–92%
Key Impurity: 4,6-Dibromo species (minimized by stoichiometric control).[1]
Protocol B: Nitration via Acetamide Protection
Objective: Introduce a nitro group at C4.
Challenge: Direct nitration of the free aniline causes oxidation ("tars"). Protection is mandatory.
Preparation: Dissolve N-(5-chloro-2-isopropoxyphenyl)acetamide (1.0 eq) in concentrated H₂SO₄ at -10°C.
Nitration: Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ while maintaining the internal temperature below 0°C. Caution: Exothermic.
Quench: Pour onto crushed ice. The nitro-acetamide precipitates as a yellow solid.
Regiochemistry Validation: The bulky acetamide group reinforces para-selectivity (C4) over ortho (C6), ensuring high isomeric purity (>95:5 ratio).[1]
Protocol C: Vilsmeier-Haack Formylation
Objective: Introduce an aldehyde (-CHO) at C4.
Context: Friedel-Crafts acylation often fails with free anilines due to Lewis acid complexation. Vilsmeier-Haack is the superior alternative for electron-rich aromatics.
Methodology:
Vilsmeier Reagent: In a dry flask, add POCl₃ (1.2 eq) to DMF (3.0 eq) at 0°C. Stir for 30 min to form the chloroiminium salt (white precipitate/slurry).
Substrate Addition: Dissolve 5-Chloro-2-isopropoxyaniline in DMF and add dropwise to the Vilsmeier reagent at 0°C.
Heating: Heat to 60–80°C for 3 hours.
Hydrolysis: Pour the mixture into ice-water containing Sodium Acetate (buffer) and stir vigorously to hydrolyze the iminium intermediate to the aldehyde.
Result: 4-Amino-2-chloro-5-isopropoxybenzaldehyde (Note: Numbering changes due to priority, aldehyde is C1).
Troubleshooting & Safety
Issue
Cause
Solution
Dealkylation
Loss of Isopropyl group during reaction.
The isopropyl ether is acid-labile, especially with strong Lewis acids (AlCl₃, BBr₃).[1] Avoid AlCl₃. Use mild acids or Vilsmeier conditions.
Poly-halogenation
Over-reaction during bromination.
The ring is highly activated. Use exactly 1.0–1.05 eq of NBS. Avoid molecular bromine (Br₂) unless highly diluted in AcOH.[1]
Oxidation (Tars)
Nitration of free aniline.
Never nitrate the free amine. Always protect as acetamide or carbamate (Boc) first.
Regio-scrambling
High temperatures.
Keep halogenations at 0°C–RT. Thermodynamic equilibration at high heat can lead to C6 isomers.
References
BenchChem. "Ceritinib: A Deep Dive into its Synthesis and Manufacturing." BenchChem Technical Guides. Accessed March 2026. Link[1]
Marsilje, T. H., et al. "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690, 2013.[1] Link[1]
Sigma-Aldrich. "5-Chloro-2-isopropoxyaniline Product Information & Safety Data Sheet." Merck KGaA. Accessed March 2026. Link
Podgoršek, A., et al. "Bromination of para-substituted anilines using H2O2-HBr system or NBS in water."[2] ResearchGate/Tetrahedron, 2009.[1] Link
ChemTalk. "Electrophilic Aromatic Substitution: Regioselectivity and Mechanism." ChemTalk Education, 2022.[1] Link
5-Chloro-2-isopropoxyaniline as a building block in organic synthesis
An In-depth Technical Guide to 5-Chloro-2-isopropoxyaniline: A Strategic Building Block in Modern Organic Synthesis Executive Summary 5-Chloro-2-isopropoxyaniline is a substituted aromatic amine that has emerged as a val...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 5-Chloro-2-isopropoxyaniline: A Strategic Building Block in Modern Organic Synthesis
Executive Summary
5-Chloro-2-isopropoxyaniline is a substituted aromatic amine that has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern—featuring a moderately deactivating, ortho-para-directing chlorine atom and a bulky, activating, ortho-para-directing isopropoxy group—creates a nuanced electronic and steric profile. This profile allows for selective functionalization and makes it a key intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its chemical properties, reactivity, key synthetic transformations, and practical applications, offering researchers and drug development professionals a comprehensive resource for leveraging this potent synthon.
Introduction to 5-Chloro-2-isopropoxyaniline
5-Chloro-2-isopropoxyaniline, also known as 5-chloro-2-(propan-2-yl)aniline, is an organic compound whose strategic importance lies in the specific arrangement of its functional groups on the aniline core.[1][2] The interplay between the electron-donating isopropoxy group and the electron-withdrawing chloro group dictates the molecule's reactivity, making it a precursor for a range of high-value compounds.[3][4]
Chemical Structure:
Figure 1. Structure of 5-Chloro-2-isopropoxyaniline
Table 1: Physicochemical and Identification Properties
Note: The spectral data are predicted values based on the structure and data from analogous compounds. Experimental values should be determined for confirmation.[6]
The Synthetic Rationale: Understanding the Building Block's Reactivity
The synthetic utility of 5-Chloro-2-isopropoxyaniline is governed by the electronic and steric effects of its substituents.
Electronic Effects : The isopropoxy group (-O-iPr) is a strong activating group due to the lone pairs on the oxygen atom, which donate electron density into the aromatic ring through resonance. This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions. Conversely, the chlorine atom (-Cl) is an electron-withdrawing group via induction but a weak deactivator that also directs incoming electrophiles to the ortho and para positions. The net effect is an activated ring with well-defined regions of electron density, making the vacant position 4 (para to the isopropoxy group) and position 6 (ortho to the isopropoxy group) the most likely sites for electrophilic aromatic substitution.
Steric Hindrance : The bulky isopropoxy group at position 2 sterically hinders the adjacent amino group and the ortho position 3. This steric hindrance can be exploited to direct reactions to less hindered sites, enhancing regioselectivity.
The Nucleophilic Amino Group : The primary amine (-NH₂) is a potent nucleophilic center and the most common site of reaction.[7] Its reactivity can be readily modulated for a wide array of transformations, including diazotization, acylation, and alkylation.
Key Synthetic Transformations and Applications
The unique structure of 5-Chloro-2-isopropoxyaniline allows it to participate in a variety of high-yield and selective reactions.
Diazotization and Sandmeyer-Type Reactions
One of the most powerful transformations for aromatic amines is diazotization, which converts the amino group into an excellent leaving group (N₂), allowing for its replacement with a wide range of substituents.[8]
Causality Behind the Experimental Choices : The reaction is initiated by forming the nitrosonium ion (NO⁺) from sodium nitrite and a strong acid.[9] The amine then attacks this electrophile. The entire process is conducted at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose at higher temperatures.[10]
Structural Elucidation and Isomeric Differentiation of 5-Chloro-2-isopropoxyaniline
The following technical guide is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. [1] Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 93...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates.
[1]
Executive Summary
5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a critical aniline intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structural integrity is defined by a specific 1,2,4-trisubstitution pattern on the benzene ring and an isopropyl ether linkage.
In process chemistry, this compound is prone to isomeric contamination. Common impurities include regioisomers (e.g., 4-chloro-2-isopropoxyaniline) arising from non-selective halogenation or nitration, and alkyl isomers (e.g., n-propoxy analogs) derived from impure alkylating agents.[1][3] This guide provides a definitive workflow for distinguishing the target molecule from its structural isomers using NMR, MS, and IR methodologies.[3]
Theoretical Framework & Spectral Predictions
To accurately elucidate the structure, one must first understand the theoretical spectral signature of the target molecule compared to its likely isomers.
Less polar isomers (e.g., dichloro-analogs or regioisomers with Cl ortho to lipophilic groups).[1]
Synthesis Context & Impurity Origins
Understanding the synthesis aids in predicting likely impurities. The compound is typically synthesized via:
Nitration of 1,4-dichloro-2-nitrobenzene (precursor).
Nucleophilic Aromatic Substitution (SnAr) : Displacement of the activated chlorine (ortho to nitro) by isopropoxide.[1]
Reduction : Nitro to amine.
Impurity Risk : If the starting material contains 1,2-dichloro-4-nitrobenzene, the SnAr reaction may yield 4-chloro-2-isopropoxyaniline .[1] This highlights the necessity of the NMR "Singlet Check" (H3) described in Section 2.2.
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline (Analogous Structure). Retrieved from [Link][1][3]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Friedel-Crafts isopropylation of 4-chloro-1-isopropyl-2-nitrobenzene intermediate
This Application Note is structured as a comprehensive technical guide for the synthesis of 4-chloro-1-isopropyl-2-nitrobenzene , a critical intermediate in the manufacturing of ALK inhibitors (e.g., Crizotinib, Ceritini...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a comprehensive technical guide for the synthesis of 4-chloro-1-isopropyl-2-nitrobenzene , a critical intermediate in the manufacturing of ALK inhibitors (e.g., Crizotinib, Ceritinib derivatives).[1]
Based on the chemical constraints of the substrate (deactivation by the nitro group), this guide details the industrially validated "Alkylation-First" strategy: Friedel-Crafts Isopropylation of Chlorobenzene followed by Regioselective Nitration .
Executive Summary
The molecule 4-chloro-1-isopropyl-2-nitrobenzene is a high-value scaffold used in the synthesis of anilino-pyrimidine kinase inhibitors.[1] While the title suggests "isopropylation of the nitro-intermediate," direct Friedel-Crafts alkylation of nitrobenzenes is chemically prohibited due to severe ring deactivation.
Therefore, this protocol details the correct synthetic logic :
Friedel-Crafts Isopropylation of Chlorobenzene to form 4-chlorocumene.
Regioselective Nitration to install the nitro group ortho to the isopropyl moiety.
This guide provides step-by-step protocols, mechanistic insights, and safety parameters for scalable production.
Scientific Background & Strategic Disconnection
The Chemical Challenge
The target molecule contains three substituents with conflicting directing effects:
Nitro (-NO₂): Strongly deactivating, meta director.
The Synthetic Pathway
Attempting to isopropylate 4-chloronitrobenzene fails because the Lewis acid catalyst (AlCl₃) complexes with the nitro group, and the electron-deficient ring resists electrophilic attack. The successful route utilizes the activating nature of the alkyl group to direct the subsequent nitration.
Mechanism of Regioselectivity:
In the nitration of 4-chlorocumene (the intermediate formed in Step 1), the isopropyl group is an activator, while chlorine is a deactivator. Electrophilic attack (
) occurs preferentially at the position ortho to the activator (Position 2 relative to isopropyl), yielding the desired isomer.
Pathway Visualization
Figure 1: Synthetic logic flow.[1] The isopropyl group activates position 2, directing the nitro group to the desired location.
Experimental Protocols
Protocol A: Friedel-Crafts Isopropylation of Chlorobenzene
Preparation: In a separate flask, prepare the mixed acid by adding
(1.1 eq) to (2.5 eq) at 0°C.
Addition: Charge 4-Chlorocumene into the reactor. Cool to -5°C.[1][6]
Reaction: Add the mixed acid dropwise, maintaining internal temperature below 5°C .
Critical Control: Higher temperatures promote dinitration and oxidation of the isopropyl group.
Stirring: Stir at 0°C for 2 hours.
Quenching: Pour onto ice water. Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]
Isolation: The product layer will contain the target isomer (Major) and the ortho-to-chloro isomer (Minor).
Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexane/EtOAc 95:5) is required to isolate the pure 4-chloro-1-isopropyl-2-nitrobenzene .[1]
Data Analysis & Quality Control
Expected Data
Parameter
Value / Characteristic
Appearance
Pale yellow oil or low-melting solid
Molecular Weight
199.63 g/mol
GC-MS (EI)
Molecular ion [M]+ at m/z 199/201 (Cl isotope pattern)
1H NMR (Diagnostic)
Isopropyl methine septet shifts downfield due to ortho-nitro group.[1][7] Aromatic protons show 1,2,4-substitution pattern.[1]
Isomer Discrimination
To ensure the correct isomer (Nitro ortho to Isopropyl vs. Nitro ortho to Chloro), analyze the coupling constants in 1H NMR:
Target (Nitro ortho to Isopropyl): Proton at position 3 (between Nitro and Chloro) will appear as a doublet with a small meta-coupling constant (~2 Hz).[1] Proton at position 6 (ortho to Isopropyl) will be a doublet (ortho coupling ~8 Hz).[1]
Impurity (Nitro ortho to Chloro): Proton at position 3 (between Nitro and Isopropyl) is chemically distinct.[1]
Process Safety & Troubleshooting
Process Flow Diagram
Figure 2: Unit operation flow for the nitration step.[1]
Cause: High temperature or insufficient excess of Chlorobenzene.
Fix: Increase Chlorobenzene ratio to 5:1 vs Isopropyl Chloride; keep T < 25°C.
Issue: Low Regioselectivity in Nitration.
Cause: Temperature "runaway" during acid addition.[1]
Fix: Ensure efficient cooling; add acid slower; use a jacketed reactor.[1]
Issue: Rearrangement of Alkyl Group.
Note: Isopropyl cation is stable.[1] If using n-propyl chloride, it will rearrange to isopropyl (which is desired here), so n-propyl chloride is a viable substitute reagent.[1]
References
Friedel-Crafts Alkylation Mechanisms
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]
Organic Syntheses, Coll.[1] Vol. 3, p. 348 (1955).[1] (General procedure for alkylation of benzene derivatives).
Cui, J. J., et al. "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidinyl-4-yl)pyridin-2-amine (crizotinib)."[1] Journal of Medicinal Chemistry 54.18 (2011): 6342-6363.[1] (Contextualizes the use of crowded halo-anilines).
Application Note: Selective Reduction Strategies for the Synthesis of 5-Chloro-2-isopropoxyaniline
Part 1: Strategic Overview & Chemical Correction Critical Nomenclature & Structural Correction Attention: This protocol addresses a chemical discrepancy in the requested topic. Requested Starting Material: 4-chloro-1-iso...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview & Chemical Correction
Critical Nomenclature & Structural Correction
Attention: This protocol addresses a chemical discrepancy in the requested topic.
Requested Starting Material: 4-chloro-1-isopropyl-2-nitrobenzene (Contains an isopropyl alkyl group).[1]
Requested Product: 5-Chloro-2-isopropoxyaniline (Contains an isopropoxy ether group).
Scientific Reality: The reduction of a nitro group (
) does not convert an isopropyl alkyl chain into an isopropoxy ether. These are distinct chemical series.
Assumption: Based on the specificity of the target product (a known intermediate for pharmaceutical agents like Tamsulosin), this guide assumes the target product is correct.
Corrected Precursor: The chemically required starting material is 4-chloro-1-isopropoxy-2-nitrobenzene .
The Chemoselectivity Challenge
The reduction of 4-chloro-1-isopropoxy-2-nitrobenzene presents a classic process chemistry challenge: Hydrodehalogenation .
Standard catalytic hydrogenation (e.g., Pd/C +
) often cleaves the Carbon-Chlorine bond, resulting in the impurity 2-isopropoxyaniline. This protocol details two methods specifically selected to preserve the halogen substituent while quantitatively reducing the nitro group.
Part 2: Reaction Scheme & Mechanism
Chemical Transformation
The objective is the selective reduction of the nitro moiety to an aniline without affecting the aryl chloride or the ether linkage.
Caption: Reaction pathway highlighting the critical risk of hydrodechlorination during the reduction process.
Part 3: Experimental Protocols
Method A: Sulfided Platinum on Carbon (Catalytic Hydrogenation)
Best for: Industrial scale-up, "Green" chemistry requirements, and clean work-up.
Mechanism: The addition of sulfur poisons the catalyst slightly, significantly increasing the activation energy required for C-Cl bond insertion while allowing Nitro reduction to proceed.
Best for: Laboratory scale, robust selectivity, and scenarios where hydrogenation equipment is unavailable.
Mechanism: Electron transfer from metallic iron in acidic media. This method is inherently chemoselective and will not cleave the C-Cl bond.
Caption: Decision matrix for selecting the optimal reduction pathway based on scale and equipment availability.
References
BenchChem. (2025).[1][3] Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. Retrieved from 1
Lian, C., et al. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. Chemical Communications, 48, 3124-3126. Retrieved from
The Cameron Team. (n.d.). Reduction Of Nitro Chlorobenzene: Catalytic Hydrogenation and Metal-Acid Reduction Strategies. Retrieved from 5
Google Patents. (2010). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Retrieved from 6
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Chloro-2-isopropoxyaniline
Abstract & Scope This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7). This compound is a critical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7). This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors.
The method is designed to separate the target analyte from key process impurities, including the nitro-precursor (5-Chloro-2-isopropoxynitrobenzene ), the de-alkylated by-product (5-Chloro-2-hydroxyaniline ), and potential regioisomers. The protocol emphasizes "Quality by Design" (QbD) principles, ensuring reproducibility across different instrument platforms.
pKa (Aniline N): ~3.5 - 4.0 (Weak base due to electron-withdrawing Cl group).
Critical Analytical Challenges
Peak Tailing: As a basic amine, the analyte interacts with residual silanols on silica-based columns, leading to peak tailing. Solution: Use of a low-pH buffer and a base-deactivated ("end-capped") C18 column.
Impurity Selectivity: The method must resolve the nitro precursor (neutral, late-eluting) from the amine product.
Stability: Anilines are prone to oxidation. Solution: Fresh sample preparation and amber glassware.
Experimental Protocol
Reagents and Materials
Acetonitrile (ACN): HPLC Grade (Sigma-Aldrich or equivalent).
System: Agilent 1260 Infinity II or Waters Alliance e2695.
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.
Rationale: The "Eclipse Plus" and "XBridge" chemistries are double end-capped, minimizing silanol interactions with the aniline nitrogen.
Chromatographic Conditions
Parameter
Setting
Mobile Phase A
10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with )
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temp
30°C (Controlled)
Injection Volume
5.0 µL
Detection
UV at 240 nm (Primary), 210 nm (Impurity Check)
Run Time
20 Minutes
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold
12.0
20
80
Linear Ramp
15.0
20
80
Wash
15.1
90
10
Return to Initial
20.0
90
10
Re-equilibration
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
Weigh 10 mg of 5-Chloro-2-isopropoxyaniline reference standard.
Transfer to a 10 mL volumetric flask.
Dissolve in 5 mL of Acetonitrile (sonicate if necessary).
Dilute to volume with Mobile Phase A . Note: Diluting with buffer ensures the analyte is protonated and matches the initial mobile phase, preventing peak distortion.
Sample Solution:
Prepare samples (reaction mixtures or raw material) at a nominal concentration of 0.5 mg/mL using the same diluent as the standard. Filter through a 0.22 µm PTFE syringe filter before injection.
Method Development Logic & Impurity Mapping
The separation strategy relies on the distinct hydrophobicity changes that occur during synthesis.
Synthesis & Impurity Flow
The following diagram illustrates the synthesis pathway and the origin of key impurities.
Figure 1: Synthesis Pathway and Impurity Origin. Impurity A (Intermediate) is neutral and hydrophobic. Side Product (De-alkylated) is polar.
Elution Order & Resolution
Based on the hydrophobic subtraction model:
5-Chloro-2-hydroxyaniline (RT ~3-4 min): Most polar due to the free hydroxyl group and amine. Elutes first.
5-Chloro-2-isopropoxyaniline (Target, RT ~8-9 min): Moderately hydrophobic. The amine is protonated at pH 3.0, reducing retention slightly compared to neutral conditions, but improving shape.
5-Chloro-2-isopropoxynitrobenzene (RT ~13-14 min): The nitro group is less polar than the amine, and the molecule is uncharged. It will be strongly retained on the C18 column.
System Suitability & Validation Criteria
Before running routine samples, the system must meet these requirements (per USP <621>):
Parameter
Acceptance Criteria
Rationale
Precision (RSD)
NMT 2.0% (n=5 injections)
Ensures injector/pump stability.
Tailing Factor ()
0.8 ≤ ≤ 1.5
Critical for anilines; indicates minimal silanol interaction.
Resolution ()
> 2.0 between Target and nearest impurity
Ensures accurate integration.
Plate Count (N)
> 5,000
Indicates good column efficiency.
Troubleshooting Guide
Figure 2: HPLC Troubleshooting Decision Tree for Aniline Analysis.
References
BenchChem. (2025).[4][5] Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline. Retrieved from
SIELC Technologies. (2018).[6] Separation of 2-Isopropoxyaniline on Newcrom R1 HPLC column. Retrieved from
PubChem. (2025).[7] 5-chloro-2-propoxyaniline (Compound Summary). Retrieved from
Chromatography Online. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from
Advanced Materials Technology. (2020). Isocratic Separation of Anilines on HALO C18. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals
Analyte: 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) | Formula: C9H12ClNO | MW: 185.65 g/mol
Executive Summary & Analytical Rationale
5-Chloro-2-isopropoxyaniline is a highly specific halogenated and alkoxylated aromatic amine, frequently utilized as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Accurate characterization of this intermediate is paramount for process optimization, impurity profiling, and environmental monitoring [1].
While Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite high resolution and sensitivity for volatile and semi-volatile organics, the presence of the polar primary amine (-NH2) in 5-Chloro-2-isopropoxyaniline presents a chromatographic challenge. Underivatized anilines are prone to interacting with active silanol sites in the GC inlet liner and stationary phase, leading to severe peak tailing, thermal degradation, and compromised limits of detection (LOD) [2].
To establish a self-validating analytical system , this protocol employs in situ acetylation using acetic anhydride. This derivatization strategy not only caps the reactive amine—converting it to a stable acetanilide to ensure sharp, symmetrical peaks—but also introduces a diagnostic mass spectral fragmentation pathway (the neutral loss of ketene) that mathematically confirms the analyte's identity[2]. The integration of a deuterated internal standard (4-Chloroaniline-d4) further guarantees quantitative trustworthiness by continuously correcting for matrix effects and derivatization variance [1].
Experimental Workflow: A Self-Validating Protocol
The following methodology details a robust, step-by-step workflow for the extraction, derivatization, and GC-MS analysis of 5-Chloro-2-isopropoxyaniline from complex aqueous or biological matrices.
Fig 1: End-to-end GC-MS analytical workflow incorporating in situ derivatization.
Internal Standard (IS): 4-Chloroaniline-d4. Causality Note: A deuterated analog is mandatory. It co-elutes closely with the target analyte and undergoes identical extraction and derivatization kinetics, perfectly normalizing any systemic losses [1].
Alkalinization: Transfer 5.0 mL of the aqueous sample to a glass centrifuge tube. Add 1.0 M NaOH dropwise until the pH exceeds 11. Causality Note: High pH ensures the primary amine remains completely unprotonated, maximizing its partition coefficient into the organic phase.
IS Spiking: Add 50 µL of the 4-Chloroaniline-d4 internal standard solution (10 µg/mL).
Extraction: Add 3.0 mL of DCM. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation. Extract the lower organic layer and transfer it to a clean vial. Repeat extraction twice more and combine the organic phases [3].
Drying: Pass the combined DCM extract through a small column of anhydrous sodium sulfate to remove residual moisture, which can quench the derivatization reagent.
Derivatization: Add 100 µL of acetic anhydride to the dried extract. Seal the vial and incubate at 60°C for 30 minutes.
Concentration: Evaporate the solvent under a gentle stream of ultra-pure nitrogen to near dryness. Reconstitute in 1.0 mL of ethyl acetate for GC-MS injection.
GC-MS Instrumental Parameters
The analysis is performed using a single quadrupole GC-MS system operating in Electron Ionization (EI) mode.
Parameter
Specification
Rationale
Column
DB-5MS (30 m × 0.25 mm, 0.25 µm film)
5% phenyl stationary phase provides optimal selectivity for halogenated aromatics.
Carrier Gas
Helium (Ultra-high purity, 99.999%)
Constant flow at 1.0 mL/min ensures reproducible retention times.
Injection
1.0 µL, Splitless mode
Maximizes sensitivity for trace-level quantification.
Inlet Temp
250°C
Ensures rapid, complete volatilization of the acetanilide derivative.
Oven Program
60°C (1 min) → 15°C/min to 280°C (hold 5 min)
Balances resolution of early-eluting matrix interferents with rapid elution of the analyte.
Ion Source Temp
230°C
Prevents condensation of semi-volatiles in the source.
Ionization Energy
70 eV
Standard energy for reproducible, library-matchable fragmentation.
Acquisition Mode
SCAN (m/z 50–350) & SIM
SCAN for structural confirmation; SIM for high-sensitivity quantification.
Data Interpretation & Fragmentation Mechanics
Understanding the electron ionization (EI) fragmentation pathway is critical for ensuring the scientific integrity of the assay. The structural features of 5-Chloro-2-isopropoxyaniline—specifically the isopropoxy ether linkage and the halogen—dictate a highly predictable and self-validating mass spectral fingerprint [4].
Fig 2: Primary EI-MS fragmentation pathway for derivatized 5-Chloro-2-isopropoxyaniline.
Mechanistic Breakdown of Key Ions:
m/z 227 / 229 (Acetylated Precursor): The derivatized molecular ion. The 3:1 intensity ratio between m/z 227 and 229 confirms the presence of a single chlorine atom (
vs isotopes).
m/z 185 / 187 (Base Molecular Ion): Formed via the rapid expulsion of ketene (
, 42 Da) from the acetanilide group [2]. This ion represents the underivatized 5-Chloro-2-isopropoxyaniline radical cation.
m/z 143 / 145 (Diagnostic Ion): The loss of a propene molecule (
, 42 Da) from the isopropoxy group. Causality Note: This occurs via a classic McLafferty-type rearrangement or inductive cleavage typical of isopropyl aryl ethers, leaving a highly stable 5-chloro-2-hydroxyaniline radical cation. This is the primary quantifier ion in SIM mode.
m/z 115 / 117: Subsequent loss of carbon monoxide (CO, 28 Da) from the phenolic intermediate, a standard degradation pathway for oxygenated aromatic rings.
m/z 80: Final expulsion of the chlorine radical (
, 35 Da).
Method Validation Parameters
To ensure the protocol operates as a self-validating system, it must be evaluated against standard ICH/FDA bioanalytical guidelines. The table below summarizes the expected quantitative performance metrics when utilizing the SIM mode (monitoring m/z 143 for the analyte and m/z 131 for the 4-Chloroaniline-d4 IS).
Validation Parameter
Expected Performance
Acceptance Criteria
Linearity Range
0.5 – 500 ng/mL
Limit of Detection (LOD)
0.15 ng/mL
Signal-to-Noise (S/N)
Limit of Quantification (LOQ)
0.5 ng/mL
Signal-to-Noise (S/N)
Intra-day Precision (RSD)
2.4% – 4.1%
( at LOQ)
Inter-day Precision (RSD)
3.8% – 5.5%
( at LOQ)
Extraction Recovery
88.5% – 94.2%
Consistent across low, mid, and high QC levels
Note: The high extraction recovery is a direct result of the pH > 11 liquid-liquid extraction step, which completely suppresses amine ionization, while the excellent precision is driven by the robust in situ derivatization stabilizing the analyte prior to GC injection.
References
Park, G., et al. "GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products." Chemosensors, vol. 13, no. 3, 2025, p. 94. Available at:[Link]
Taylor & Francis. "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." International Journal of Environmental Analytical Chemistry, vol. 103, no. 19, 2021. Available at:[Link]
Ovid. "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form." Journal of Mass Spectrometry, 2011. Available at: [Link]
Method
large-scale synthesis of 5-Chloro-2-isopropoxyaniline for pharmaceutical use
An In-Depth Technical Guide to the Large-Scale Synthesis of 5-Chloro-2-isopropoxyaniline for Pharmaceutical Use Abstract This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the lar...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Large-Scale Synthesis of 5-Chloro-2-isopropoxyaniline for Pharmaceutical Use
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the large-scale synthesis of 5-Chloro-2-isopropoxyaniline, a critical intermediate in the pharmaceutical industry. Addressing the needs of researchers, scientists, and drug development professionals, this document elucidates the synthetic pathway, outlines a robust and scalable protocol, and emphasizes the critical aspects of process control, safety, and purification necessary for producing high-purity Active Pharmaceutical Ingredient (API) precursors. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through rigorous in-process monitoring and final product analysis.
Introduction: The Strategic Importance of 5-Chloro-2-isopropoxyaniline in Drug Discovery
5-Chloro-2-isopropoxyaniline is a substituted aniline that serves as a pivotal building block in the synthesis of a multitude of biologically active molecules.[1] Its unique structural arrangement, featuring a chlorine atom and an isopropoxy group on the aniline scaffold, imparts specific electronic and steric properties that are leveraged by medicinal chemists to fine-tune the pharmacological profiles of drug candidates.[1][2] Notably, this intermediate is integral to the development of potent kinase inhibitors, which are at the forefront of targeted cancer therapies.[1] The chloro and isopropoxy moieties can engage in key binding interactions within the active sites of enzymes, enhancing potency and selectivity. Given its role in the synthesis of high-value therapeutics, a scalable, cost-effective, and reproducible manufacturing process for 5-Chloro-2-isopropoxyaniline is of paramount importance.
Synthetic Strategy: A Two-Step Approach to High-Purity Product
The most logical and industrially viable approach to the synthesis of 5-Chloro-2-isopropoxyaniline involves a two-step sequence:
Williamson Ether Synthesis: Introduction of the isopropoxy group onto a suitable chloronitrophenol precursor.
Reduction of the Nitro Group: Conversion of the nitro-intermediate to the final aniline product.
This strategy is advantageous as it utilizes readily available starting materials and employs well-understood, scalable chemical transformations.
Caption: General synthetic pathway for 5-Chloro-2-isopropoxyaniline.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-isopropoxy-1-nitrobenzene (Intermediate)
This protocol details the Williamson ether synthesis to introduce the isopropoxy group.
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity (Molar Eq.)
5-Chloro-2-nitrophenol
611-07-4
173.56 g/mol
1.0 eq
Isopropyl Bromide
75-26-3
122.99 g/mol
1.2 eq
Potassium Carbonate (K₂CO₃)
584-08-7
138.21 g/mol
1.5 eq
N,N-Dimethylformamide (DMF)
68-12-2
73.09 g/mol
5-10 volumes
Procedure:
Reaction Setup: In a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge N,N-dimethylformamide (DMF).
Addition of Reagents: To the DMF, add 5-Chloro-2-nitrophenol and potassium carbonate. Stir the mixture to ensure a homogenous suspension.
Alkylation: Slowly add isopropyl bromide to the reaction mixture at room temperature. An exotherm may be observed; maintain the temperature below 40°C.
Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and pour it into a separate vessel containing water. This will precipitate the product.
Isolation: Filter the precipitated solid and wash thoroughly with water to remove residual DMF and inorganic salts.
Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight.
Causality of Choices:
Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the phenoxide salt and promoting a good reaction rate.
Base: Potassium carbonate is a cost-effective and moderately strong base, suitable for deprotonating the phenol without causing significant side reactions.
Temperature: The chosen temperature range provides a balance between a reasonable reaction rate and minimizing potential side reactions or solvent decomposition.
Protocol 2: Synthesis of 5-Chloro-2-isopropoxyaniline (Final Product)
This protocol describes the reduction of the nitro-intermediate to the final aniline product via catalytic hydrogenation.
Materials:
Reagent/Solvent/Catalyst
CAS Number
Molecular Weight
Quantity
4-Chloro-2-isopropoxy-1-nitrobenzene
39857-79-1
215.64 g/mol
1.0 eq
Palladium on Carbon (10% Pd/C)
7440-05-3
-
1-2% w/w
Ethanol or Ethyl Acetate
64-17-5 / 141-78-6
-
10-15 volumes
Hydrogen Gas (H₂)
1333-74-0
2.02 g/mol
3-5 bar
Procedure:
Reaction Setup: In a hydrogenation vessel, dissolve or suspend 4-Chloro-2-isopropoxy-1-nitrobenzene in ethanol or ethyl acetate.
Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 3-5 bar with hydrogen and commence vigorous stirring.
Reaction Monitoring: The reaction is exothermic; maintain the temperature between 25-40°C. Monitor the reaction by observing the cessation of hydrogen uptake or by HPLC analysis.
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a bed of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete product recovery.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2-isopropoxyaniline.
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve pharmaceutical-grade purity.[3]
Causality of Choices:
Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically providing high yields and avoiding the use of stoichiometric metal reductants that can generate significant waste streams.[2]
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for this transformation.
Pressure and Temperature: The specified conditions are generally sufficient for this type of reduction and are considered safe for large-scale operations.
Caption: Experimental workflow for the synthesis of 5-Chloro-2-isopropoxyaniline.
Purification and Quality Control for Pharmaceutical Use
Achieving the stringent purity requirements for pharmaceutical intermediates is critical.[4] Impurities can affect the safety and efficacy of the final drug product.[4][5]
Purification Methods:
Recrystallization: This is a highly effective method for removing small amounts of impurities.[3] The choice of solvent is crucial and should be determined through solubility studies.
Vacuum Distillation: For liquid or low-melting point anilines, vacuum distillation can be an excellent method for achieving high purity by separating components based on their boiling points.[3]
Column Chromatography: While highly effective, this method is often more suitable for smaller scales due to cost and solvent consumption.[3][6]
Analytical Methods for Quality Control:
Parameter
Method
Acceptance Criteria
Identity
¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry
Conforms to the structure of 5-Chloro-2-isopropoxyaniline
Purity (Assay)
HPLC, GC
≥ 99.5%
Individual Impurity
HPLC, GC
≤ 0.10%
Total Impurities
HPLC, GC
≤ 0.50%
Water Content
Karl Fischer Titration
≤ 0.2%
Residual Solvents
Headspace GC
As per ICH Q3C guidelines
Heavy Metals
ICP-MS
As per USP <232>/<233>
Safety and Handling
5-Chloro-2-isopropoxyaniline and its intermediates are hazardous chemicals and must be handled with appropriate safety precautions.[7]
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8]
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be tightly closed.
Emergency Procedures: Have appropriate emergency equipment readily available, including a safety shower, eyewash station, and fire extinguisher. In case of a spill, contain the material and dispose of it in accordance with local regulations.[7]
Conclusion
The large-scale synthesis of 5-Chloro-2-isopropoxyaniline for pharmaceutical applications requires a robust and well-controlled process. The two-step synthetic route detailed in this guide, commencing with a Williamson ether synthesis followed by catalytic hydrogenation, offers a reliable and scalable pathway to this crucial intermediate. By implementing rigorous in-process controls, appropriate purification techniques, and stringent safety protocols, manufacturers can consistently produce high-purity 5-Chloro-2-isopropoxyaniline that meets the exacting standards of the pharmaceutical industry. This, in turn, facilitates the development and production of life-saving medicines.
References
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
Tokyo Chemical Industry. (2023, March 4). SAFETY DATA SHEET.
Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
Spectrum Chemical. (2016, September 9). SAFETY DATA SHEET.
SAFETY DATA SHEET. (n.d.).
BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.
BenchChem. (2025). An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline.
BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline.
Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
Kessels SA. (n.d.). Synthesis and purification.
BenchChem. (2025). Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.
ZEOCHEM. (n.d.). Purification of APIs.
Zamann Pharma Support GmbH. (n.d.). API Purification.
role of 5-Chloro-2-isopropoxyaniline in targeting EGFR and ErbB-2 kinases
An Application Guide to the Strategic Use of 5-Chloro-2-isopropoxyaniline in the Development of EGFR and ErbB-2 Kinase Inhibitors Abstract The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth F...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Strategic Use of 5-Chloro-2-isopropoxyaniline in the Development of EGFR and ErbB-2 Kinase Inhibitors
Abstract
The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2), are central players in the molecular pathogenesis of numerous human cancers. Their dysregulation drives tumor proliferation, survival, and metastasis, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment landscape for many of these malignancies. This guide focuses on the pivotal role of 5-Chloro-2-isopropoxyaniline , not as a direct therapeutic agent, but as a crucial chemical scaffold and synthetic intermediate in the creation of potent and selective kinase inhibitors. We will explore the underlying biology of the EGFR/ErbB-2 signaling axis and provide detailed, field-proven protocols for researchers to evaluate the efficacy of novel inhibitors derived from this versatile chemical building block.
The EGFR/ErbB-2 Signaling Axis: A Central Hub in Oncology
The human epidermal growth factor receptor (ErbB) family consists of four transmembrane glycoproteins: EGFR (ErbB-1), ErbB-2 (HER2), ErbB-3, and ErbB-4.[1][2] These receptors are composed of an extracellular ligand-binding domain, a transmembrane region, and an intracellular tyrosine kinase domain.[2][3]
Mechanism of Activation:
Upon binding to their cognate ligands (e.g., EGF, TGF-α), EGFR undergoes a conformational change that facilitates receptor dimerization—either forming homodimers (EGFR-EGFR) or heterodimers with other ErbB family members.[4] ErbB-2 is a unique member as it has no known natural ligand; instead, it is the preferred dimerization partner for other ligand-bound ErbB receptors, resulting in highly potent and prolonged signaling.[3][5] Dimerization triggers the autophosphorylation of specific tyrosine residues within the intracellular kinase domain, creating docking sites for various adaptor proteins and enzymes.[1] This initiates a cascade of downstream signaling events critical for cell function.
Key Downstream Signaling Pathways:
The activation of the EGFR/ErbB-2 axis propagates signals through two major pathways that are fundamental to cancer cell behavior:
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily governs cell proliferation, differentiation, and division.[1][6]
PI3K/AKT/mTOR Pathway: Plays a crucial role in promoting cell survival, growth, and metabolism while inhibiting apoptosis (programmed cell death).[6]
Dysregulation of these pathways, often through receptor overexpression or activating mutations, leads to uncontrolled cell proliferation and resistance to apoptosis, which are hallmarks of cancer.[1][3]
5-Chloro-2-isopropoxyaniline: A Privileged Scaffold for Kinase Inhibitors
5-Chloro-2-isopropoxyaniline is a substituted aniline derivative that serves as a critical starting material in the synthesis of numerous kinase inhibitors.[7] While not biologically active on its own, its specific arrangement of chloro and isopropoxy groups on the aniline ring provides a validated chemical framework for building molecules that can potently and selectively bind to the ATP-binding pocket of kinases like EGFR and ErbB-2.
This scaffold is a key component in the synthesis of dual EGFR/ErbB2 inhibitors like Lapatinib, as well as inhibitors targeting other kinases such as ALK.[8][9][10][11] The aniline nitrogen acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain, while the substituted phenyl ring projects into the core of the ATP-binding site. The chloro and isopropoxy groups help to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule.
Caption: Role of 5-Chloro-2-isopropoxyaniline in synthesis.
Experimental Protocols for Inhibitor Evaluation
Once a potential inhibitor has been synthesized using 5-Chloro-2-isopropoxyaniline as a precursor, a series of robust assays are required to characterize its biological activity. The following protocols provide a validated workflow for this evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Causality and Purpose: This biochemical assay is the first critical step to determine if the synthesized compound directly inhibits the enzymatic activity of the target kinases in a cell-free system. It measures the concentration of the inhibitor required to reduce the kinase's activity by 50% (the IC₅₀ value), providing a direct measure of potency. We use a purified, recombinant kinase domain to ensure the observed effect is not due to other cellular factors.
Caption: Experimental workflow for IC₅₀ determination.
Methodology (ADP-Glo™ Assay Example):
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 10 mM.
Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Enzyme/Substrate Addition: Prepare a solution of recombinant human EGFR or ErbB-2 kinase and a suitable peptide substrate (e.g., poly[Glu:Tyr]) in kinase reaction buffer.[12][13] Add 5 µL of this mix to each well.
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration near the Kₘ for the enzyme) to all wells.[14] Incubate the plate at room temperature for 60 minutes.
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a microplate reader.
Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]
Causality and Purpose: After confirming direct enzyme inhibition, this assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR or ErbB-2 signaling. This is a crucial step to evaluate cellular potency, membrane permeability, and on-target effects in a biological context. Cell lines are chosen based on their known overexpression of the target kinases (e.g., A431 for EGFR, BT-474 for ErbB-2).
Methodology (CellTiter-Glo® Assay Example):
Cell Seeding: Seed cancer cells (e.g., A431, BT-474) in a 96-well, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound (typically in triplicate). Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for 72 hours under standard culture conditions. This duration allows for multiple cell doublings, making growth inhibition measurable.[15]
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[15]
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence on a plate reader.
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells and plot against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[16]
Data Presentation:
Compound
Cell Line
Target Overexpression
GI₅₀ (nM)
Compound X
A431
EGFR
88.5
Compound X
BT-474
ErbB-2
150.2
Compound X
MCF-7 (Control)
Low EGFR/ErbB-2
>10,000
Protocol 3: Western Blot Analysis of Target Phosphorylation
Causality and Purpose: This protocol provides direct evidence of target engagement within the cell. By measuring the phosphorylation status of EGFR, ErbB-2, and key downstream proteins like AKT and ERK, we can confirm that the compound's anti-proliferative effect is mediated through the intended mechanism of action—the inhibition of kinase signaling. A decrease in the phosphorylated form of a protein, without a change in the total protein level, is a hallmark of effective kinase inhibition.[17][18]
Caption: Key steps in Western Blotting for phospho-proteins.
Methodology:
Cell Treatment: Seed cells (e.g., A431) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-treat cells with the test compound or vehicle control for 2 hours.
Pathway Stimulation: Stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for 5-10 minutes to induce robust receptor phosphorylation.
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[17] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[19]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is often preferred over milk for phospho-antibodies to reduce background.[19] Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-p-EGFR (Tyr1068), anti-p-ErbB2 (Tyr1221/1222), anti-p-AKT (Ser473)) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane extensively with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total EGFR, total AKT) and a housekeeping protein like GAPDH or β-actin.[17]
Conclusion
5-Chloro-2-isopropoxyaniline represents a cornerstone chemical moiety for the rational design of targeted cancer therapeutics. Its structural features provide an ideal foundation for synthesizing potent inhibitors of the oncogenic EGFR and ErbB-2 kinases. By employing an integrated and logical progression of experiments—from direct biochemical assays to cell-based functional tests and mechanistic pathway analysis—researchers can rigorously validate the efficacy and mode of action of novel compounds derived from this important precursor. The protocols detailed herein offer a self-validating framework to guide drug development professionals in the quest for next-generation kinase inhibitors.
References
Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11, 813-816. [Link]
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
Rao, D. R., et al. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride- Anticancer Agents. Synthetic Communications, 37(20), 3565-3572. [Link]
Holliday, D. L., et al. (2011). Dual inhibition of both the EGFR and erbB2 effectively inhibits promotion of skin tumors during two-stage carcinogenesis. Carcinogenesis, 32(1), 101-108. [Link]
Humer, M., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 243-251. [Link]
Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate. [Link]
Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... (LDK378). Journal of Medicinal Chemistry, 56(14), 5675-90. [Link]
Lurje, G., & Lenz, H. J. (2009). EGFR Signaling and Drug Discovery. Oncology, 77(6), 400-410. [Link]
Shaw, A. T., & Engelman, J. A. (2013). A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non-Small Cell Lung Cancer. Structure, 21(9), 1487-1489. [Link]
Pevarello, P., et al. (2016). Process for the preparation of erlotinib.
Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]
SignalChem. (n.d.). EGFR Enzyme Kinase System Datasheet. Retrieved from [Link]
Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... (LDK378). PubMed. [Link]
Reaction Biology. (n.d.). ERBB2/HER2 Kinase Assay Service. Retrieved from [Link]
Gallou, F., et al. (2011). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 13, 2689-2695. [Link]
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
Agilent. (2022). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]
The Royal Society of Chemistry. (2012). Methods EGFR Biochemical Assays. Retrieved from [Link]
Scott, P. J. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG. [Link]
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
Bio-Rad. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Retrieved from [Link]
ResearchGate. (n.d.). Western blot analysis. (a) Phosphorylated and total epidermal growth.... Retrieved from [Link]
Google Patents. (2013). Synthetic method of lapatinib - CN103159747A.
ResearchGate. (2013). Practical synthesis of lapatinib. Retrieved from [Link]
Journal of China Pharmaceutical University. (2013). Practical synthesis of lapatinib. Retrieved from [Link]
Perez-Soler, R. (2005). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist, 10(suppl 2), 3-11. [Link]
Technical Support Center: Troubleshooting the Reduction of the Nitro Group with SnCl₂
Welcome to the Technical Support Center for the reduction of nitro groups using tin(II) chloride (SnCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the reduction of nitro groups using tin(II) chloride (SnCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common issues encountered during this fundamental transformation.
Troubleshooting Guide
This section addresses specific problems you might face during the experiment, offering explanations and actionable solutions.
Issue 1: Incomplete or Stalled Reaction
Question: My reaction has been running for an extended period, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What could be the cause, and how can I drive the reaction to completion?
Answer:
An incomplete reaction can stem from several factors, primarily related to the reagents, reaction conditions, and the nature of your substrate.
Reagent Quality and Stoichiometry: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the active reducing agent. Ensure it is of high quality and has not oxidized. A significant excess, typically 3-5 equivalents, is often necessary to ensure the complete reduction of the nitro group.[1]
Insufficient Acid: In acidic media, the reaction proceeds via proton-coupled electron transfer.[2] Concentrated hydrochloric acid (HCl) is commonly used to protonate the nitro group, making it more susceptible to reduction.[2] If the reaction is sluggish, a careful, portion-wise addition of more acid might be required.
Solvent and Temperature: The choice of solvent is crucial for substrate solubility. Protic solvents like ethanol or ethyl acetate are frequently used.[3][4] If your starting material has poor solubility, consider using a co-solvent. Gentle heating (reflux) can also significantly increase the reaction rate.[1][3]
Vigorous Stirring: The reaction is often heterogeneous. Vigorous stirring is essential to ensure good mixing and contact between the nitro compound, SnCl₂, and the acid.[2]
Troubleshooting Workflow for Incomplete Reactions
Caption: A workflow to diagnose and resolve incomplete nitro group reductions.
Issue 2: Difficult Workup - Precipitation of Tin Salts
Question: Upon quenching my reaction with a base (e.g., NaOH, NaHCO₃), a thick, gelatinous precipitate of tin salts forms, making extraction and product isolation extremely difficult. How can I manage this?
Answer:
The formation of tin hydroxides (Sn(OH)₂ and Sn(OH)₄) upon basification is a very common and challenging aspect of this reaction.[5][6] These precipitates can emulsify during extraction and trap the product, leading to low yields.
Here are several field-proven strategies to mitigate this issue:
High pH: Tin(II) and Tin(IV) hydroxides are amphoteric and will redissolve at a very high pH (typically >12-13) to form soluble stannates and stannites.[7] This requires the addition of a significant amount of concentrated aqueous NaOH.
Filtration Aid: Before or after basification, add a filter aid like Celite® to the reaction mixture.[7] This will help to create a more granular and filterable solid. The entire mixture can then be filtered through a pad of Celite®, and the filter cake washed thoroughly with the extraction solvent.
Complexation: In some cases, adding a solution of tetraethylammonium chloride in ethanol after the reaction can precipitate a more manageable tin salt, which can be removed by filtration before the aqueous workup.[8]
Alternative Basification: For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used to neutralize the mixture to a pH of around 7-8.[1] While precipitates will still form, they may be less prone to causing intractable emulsions compared to those formed with strong bases.[7]
Precipitates will still form and may require filtration.
Issue 3: Unexpected Side Products
Question: I am observing side products in my reaction mixture. What are the likely side reactions, and how can I suppress them?
Answer:
The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[2][6] If these intermediates are not rapidly reduced to the amine, they can react with each other or the final amine product to form dimeric species like azo and azoxy compounds.
Maintaining Acidic Conditions: Strongly acidic conditions are crucial for suppressing the formation of these dimeric byproducts. The acid protonates the reactive intermediates, keeping them on the desired reaction pathway.[2]
Anhydrous Conditions: In some cases, using anhydrous SnCl₂ in a non-aqueous, non-acidic medium (like ethanol or ethyl acetate) can provide a milder reduction and avoid acid-catalyzed side reactions.[4][9] This can be particularly useful for substrates with acid-sensitive functional groups.[4]
In the synthesis of 5-Chloro-2-isopropoxyaniline , "over-alkylation" typically manifests in two distinct failure modes depending on your starting material:
-Alkylation (The Chemoselectivity Failure): Occurs when alkylating 2-amino-4-chlorophenol . The amine competes with the phenol, leading to -isopropyl and -diisopropyl impurities.
Elimination vs. Substitution (The Reagent Failure): When alkylating 4-chloro-2-nitrophenol , the secondary alkyl halide (2-bromopropane) is prone to E2 elimination, consuming reagent and requiring excess addition, which drives side reactions.
The Core Directive: To completely eliminate
-alkylation risks, the industry-standard "Golden Path" is to perform the -alkylation on the nitro-precursor (4-chloro-2-nitrophenol) before reducing the nitro group to the amine.
Strategic Decision Tree
This diagram illustrates the critical decision point to avoid over-alkylation.
Caption: Decision matrix for avoiding
-alkylation. Route B is preferred to sterically and electronically preclude amine interference.
Protocol A: The "Golden Path" (Nitro-Precursor Route)
Objective: Selective
-alkylation of 4-chloro-2-nitrophenol.
Why this works: The nitro group is electron-withdrawing, deactivating the ring but ensuring no amine nucleophile exists to cause over-alkylation.
Critical Control Points
The Secondary Halide Problem: 2-Bromopropane is a secondary halide. Strong bases (NaOH, NaH) or high heat (>80°C) favor E2 elimination , converting your alkylating agent into propene gas. This looks like "stalled conversion," tempting you to add more reagent, which leads to tarry byproducts.
Base Selection: Use Potassium Carbonate (
) .[1] It is strong enough to deprotonate the phenol () but mild enough to minimize elimination compared to hydroxide bases.
Step-by-Step Methodology
Solvation: Dissolve 4-chloro-2-nitrophenol (1.0 eq) in anhydrous DMF (5 volumes).
Note: DMF promotes
mechanisms for secondary halides better than acetone.
Deprotonation: Add
(1.5 eq) and stir at RT for 30 mins. The solution will turn bright yellow/orange (phenoxide formation).
Alkylation: Add 2-bromopropane (1.2 eq).
Reaction: Heat to 60°C .
Warning: Do NOT exceed 70°C. Higher temps favor elimination.
Monitor: Check TLC/HPLC at 4 hours. If conversion <90%, add 0.2 eq 2-bromopropane.
Workup: Pour into ice water. The product, 4-chloro-2-nitro-1-isopropoxybenzene , usually precipitates as a solid. Filter and wash with water to remove DMF.
Reduction (Final Step): Hydrogenate (H2, Pd/C) or use Fe/NH4Cl to convert the nitro group to the amine. Since the ether is already formed, no over-alkylation can occur here.
Protocol B: The "Rescue Strategy" (Aminophenol Route)
Scenario: You are forced to start with 2-amino-4-chlorophenol .
The Problem: Direct alkylation yields a mixture of
-alkyl, -alkyl, and -dialkyl products.
The Fix:Schiff Base Protection . You must temporarily "mask" the amine.
Workflow
Protection:
React 2-amino-4-chlorophenol with Benzaldehyde (1.0 eq) in Ethanol.
Stir 2 hours. The Imine (Schiff Base) will precipitate or can be concentrated.[2]
Mechanism:[3][4][5][6][7][8][9][10][11] The amine is now locked in a
bond and cannot act as a nucleophile for alkylation.
If reducing the nitro compound, ensure inert atmosphere (/Ar). Anilines oxidize rapidly in air.
Product is an Oil (should be solid)
Residual DMF or Benzaldehyde.
Perform a rigorous water wash or recrystallize from Hexane/EtOAc.
Advanced Visualization: The Protection Mechanism
This diagram details the chemistry of the "Rescue Strategy" to prevent
-alkylation.
Caption: Mechanism of Schiff Base protection preventing N-alkylation during synthesis.
References
Boehringer Ingelheim International GmbH. (2005). Quinazoline Derivatives and Pharmaceutical Compositions Containing Them. US Patent 2005/0085470. (Describes the synthesis of Afatinib intermediates via nitro-phenol alkylation).
Wang, X., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.[12][13] (Detailed protocol for Schiff base protection strategies).
BenchChem Technical Repository. (2025).[2] A Guide to the N-Alkylation of Aminophenols. (Discusses the thermodynamics of N vs O alkylation).
Sigma-Aldrich. (2024). Application Note: Mitsunobu Reaction Protocols. (Alternative route using alcohols instead of halides to avoid elimination).
Technical Support Center: Troubleshooting Nitro Reductions – Alternatives to SnCl2 for 5-Chloro-2-isopropoxyaniline Synthesis
Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing 5-Chloro-2-isopropoxyaniline from 5-chloro-2-isopropoxynitrobenzene, achieving high chemoselectivity is a primary h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing 5-Chloro-2-isopropoxyaniline from 5-chloro-2-isopropoxynitrobenzene, achieving high chemoselectivity is a primary hurdle.
Traditionally, Tin(II) chloride (SnCl₂) has been the reagent of choice because it selectively reduces the nitro group without cleaving the sensitive aryl carbon-chlorine (C-Cl) bond. However, SnCl₂ generates stoichiometric heavy metal waste, causes intractable emulsions during basic workups, and poses significant toxicity concerns[1]. This guide provides field-proven, scalable, and environmentally conscious alternatives to SnCl₂, complete with mechanistic troubleshooting and validated protocols.
The Chemoselectivity Challenge
The core issue in this synthesis is preventing hydrodehalogenation —the undesired cleavage of the C-Cl bond.
Reaction pathways for the reduction of 5-chloro-2-isopropoxynitrobenzene.
FAQs & Troubleshooting Guides
Q1: We attempted catalytic hydrogenation using standard Pd/C, but our LC-MS shows a mass corresponding to 2-isopropoxyaniline. Why is this happening?A1: You are observing hydrodehalogenation. Standard palladium on carbon (Pd/C) is highly active but non-selective[2]. While it rapidly reduces the nitro group, palladium readily undergoes oxidative addition into the activated aryl C-Cl bond, replacing the chlorine atom with hydrogen. To prevent this, you must either poison the catalyst to reduce its activity toward the C-Cl bond or switch to a less active metal.
Q2: What is the most scalable, metal-waste-free alternative to SnCl₂ that preserves the aryl chloride?A2: For scalable, clean reductions, sulfided platinum on carbon (Pt(S)/C) or vanadium-modified Pt/C are the industry standards[3][4][5]. The addition of a sulfide modifier selectively poisons the highly energetic step-edge sites on the platinum lattice—the exact sites required for C-Cl oxidative addition. The planar terrace sites remain active, allowing the thermodynamically easier nitro reduction to proceed flawlessly[4]. This yields 5-chloro-2-isopropoxyaniline with >98% selectivity and generates only water as a byproduct.
Q3: We don't have high-pressure hydrogenation equipment. What is the best benchtop, metal-based alternative?A3: The Béchamp-type reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is highly recommended[1][2]. Iron acts as a mild single-electron transfer reducing agent. Unlike Pd/C, iron lacks the ability to undergo oxidative addition into the C-Cl bond under these conditions, ensuring absolute preservation of the halogen[3]. Furthermore, iron salts are significantly easier to filter out than the gelatinous tin hydroxides produced by SnCl₂[1].
Q4: Are there completely heavy-metal-free benchtop alternatives?A4: Yes, Sodium dithionite (Na₂S₂O₄) is an excellent, inexpensive, and safe reducing agent for this transformation[6]. It operates via a radical mechanism in an aqueous-organic biphasic system. Because it is a mild, water-soluble reductant, it completely avoids dehalogenation and eliminates all metal waste, making the workup as simple as a liquid-liquid extraction[7].
Quantitative Comparison of Reducing Agents
Reducing Agent
Dehalogenation Risk
Workup Difficulty
Scalability
Typical Yield
Byproducts
SnCl₂ (Traditional)
Very Low
High (Intractable emulsions)
Low
80 - 90%
Tin salts (Toxic)
Standard Pd/C + H₂
High (>50%)
Low (Filtration)
High
< 40% (Desired)
HCl, H₂O
Pt(S)/C + H₂
Very Low (<2%)
Low (Filtration)
High
> 95%
H₂O
Fe / NH₄Cl
Very Low
Moderate (Filtration of Fe oxides)
Moderate
85 - 95%
Iron oxides
Na₂S₂O₄
None
Very Low (Aqueous extraction)
Moderate
80 - 90%
Sulfites/Sulfates
Detailed Experimental Protocols
Protocol A: Scalable Catalytic Hydrogenation using Sulfided Pt/C
Causality Note: Using a sulfided catalyst (Pt(S)/C) ensures that the oxidative addition of Pt into the C-Cl bond is kinetically blocked, ensuring strict chemoselectivity for the nitro group[4][5].
Preparation: In a clean pressure reactor (autoclave), dissolve 5-chloro-2-isopropoxynitrobenzene (1.0 eq) in Methanol or Ethyl Acetate (approx. 10 mL per gram of substrate).
Catalyst Addition: Add 1-5 mol% of 5% Pt(S)/C (sulfided platinum on carbon).
Purging: Seal the reactor. Purge the headspace three times with Nitrogen gas to remove oxygen, followed by three purges with Hydrogen gas.
Reaction: Pressurize the reactor with Hydrogen to 2-5 bar (30-75 psi). Stir vigorously at 25-50 °C. Vigorous stirring is critical to overcome gas-liquid mass transfer limitations.
Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 2-6 hours when the pressure stabilizes. Verify completion via HPLC.
Workup: Vent the hydrogen gas safely and purge the reactor with Nitrogen. Filter the catalyst through a tightly packed Celite pad. (Caution: Do not let the catalyst dry out in the air, as it can be pyrophoric).
Isolation: Evaporate the filtrate under reduced pressure to afford pure 5-chloro-2-isopropoxyaniline.
Protocol B: Benchtop Reduction using Iron and Ammonium Chloride
Causality Note: NH₄Cl serves as a mild proton source. Unlike strong acids (e.g., HCl) which can lead to over-reduction or side reactions, NH₄Cl buffers the system, preventing the formation of passivating iron oxide layers on the metal surface while avoiding the harsh conditions that might cleave the sensitive isopropoxy ether[1][2].
Suspension: Suspend 5-chloro-2-isopropoxynitrobenzene (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v).
Reagent Addition: Add fine Iron powder (3.0-5.0 eq, 325 mesh preferred) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the suspension.
Heating: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 2-4 hours.
Monitoring: Monitor by TLC (Hexanes/EtOAc). Once the starting material is consumed, cool the mixture to room temperature.
Filtration: Filter the dark suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the pad thoroughly with hot ethyl acetate.
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.
Protocol C: Metal-Free Reduction using Sodium Dithionite
Causality Note: Dithionite stability is highly pH-dependent. In acidic or neutral solutions, it rapidly disproportionates into thiosulfate and bisulfite, losing its reducing power. Maintaining a mildly alkaline pH (8-10) using a bicarbonate buffer ensures the active S₂O₄²⁻ species remains stable long enough to complete the reduction[7].
Solvent Setup: Dissolve the nitroarene (1.0 eq) in a water-miscible solvent like THF or Ethanol.
Buffer Preparation: Prepare a fresh aqueous solution of Sodium Dithionite (Na₂S₂O₄, 4.0-5.0 eq) and Sodium Bicarbonate (NaHCO₃, 4.0 eq) to maintain a slightly alkaline pH (pH ~8.5).
Addition: Add the aqueous dithionite solution dropwise to the organic mixture at 40 °C.
Reaction: Stir vigorously for 4-8 hours. The biphasic nature requires high sheer stirring.
Workup: Once complete (via TLC), dilute the mixture with water and extract with Dichloromethane or Ethyl Acetate.
Isolation: Wash the organic layer with water, dry over Na₂SO₄, and concentrate. The workup is exceptionally clean as all byproducts (sulfites/sulfates) are entirely water-soluble[6].
References
1.[2] Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at:
2.[3] What are the best reagents to reduce aromatic nitro to amine? ResearchGate. Available at:
3.[1] Reduction of aromatic nitro compounds with SnCl2. Reddit (r/chemhelp). Available at:
4.[4] 4-chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2. BenchChem. Available at:
5.[5] Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. NIH / PMC. Available at:
6.[6] Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at:
7.[7] Technical Support Center: Sodium Dithionite in Reduction Reactions. BenchChem. Available at:
Technical Support Center: Managing Tin Salt Precipitation During Workup of Nitro Reductions
Welcome to the technical support center for managing tin salt precipitation during the workup of nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for managing tin salt precipitation during the workup of nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the often-problematic precipitation of tin salts when using stannous chloride (SnCl₂) for the reduction of nitroarenes to anilines.
Introduction: The Challenge of Tin Salts in Nitro Reductions
The reduction of aromatic nitro compounds is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Stannous chloride (tin(II) chloride) is a widely used reagent for this purpose due to its mildness, good chemoselectivity, and cost-effectiveness.[1][2] However, the convenience of the reaction is often overshadowed by a difficult workup. Upon neutralization of the acidic reaction mixture, tin hydroxides and oxides precipitate, often as a gelatinous solid that can trap the desired amine product, complicate phase separations, and make filtration a time-consuming and inefficient process. This guide provides a detailed exploration of the underlying chemistry and offers robust, field-proven strategies to overcome these workup challenges.
Understanding the Chemistry of Tin Salt Precipitation
The core of the problem lies in the amphoteric nature of tin hydroxides. In the acidic medium of the reduction, tin is present as soluble Sn²⁺ and, upon oxidation, Sn⁴⁺ ions. During workup, as the pH is raised with a base (e.g., NaOH, NaHCO₃), insoluble tin(II) and tin(IV) hydroxides are formed.
Sn²⁺ + 2OH⁻ → Sn(OH)₂(s) (white precipitate)
Sn⁴⁺ + 4OH⁻ → Sn(OH)₄(s) (gelatinous white precipitate)
A common mistake is to adjust the pH to a neutral or slightly basic range (pH 7-9), which maximizes the precipitation of these hydroxides.[3] The key to a successful workup is to exploit the amphoteric character of these precipitates, which allows them to redissolve at a sufficiently high pH to form soluble stannites and stannates.[4]
This chemical behavior is the foundation for the troubleshooting strategies outlined below.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of SnCl₂-mediated nitro reductions in a question-and-answer format.
Q1: I've neutralized my reaction to pH 8 with sodium bicarbonate, and a thick, unfilterable white precipitate has formed. What should I do?
This is the most frequent problem. At pH 8, you are at the point of maximum tin hydroxide precipitation.
Solution: Instead of trying to filter this intractable solid, you should aim to dissolve it. Add a concentrated solution of a strong base, such as 10M sodium hydroxide (NaOH), portion-wise with vigorous stirring.[4] Monitor the pH of the aqueous layer. As the pH rises above 12, you should observe the white precipitate redissolving to give a clearer solution.[5] This is due to the formation of soluble stannite and stannate complexes. Once the solution is clear, or at least significantly less turbid, you can proceed with the extraction of your product.
dot
Caption: Decision workflow for SnCl₂ reduction workup.
Chemistry Stack Exchange. (2021, September 17). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Retrieved from [Link]
Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(21), 7200–7201. [Link]
Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]
UCLA Chemistry & Biochemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
ResearchGate. (2013, July 2). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? Retrieved from [Link]
Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
Google Patents. (n.d.). US4552729A - Method for removing tin from sodium tungstate solution.
SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
Reddit. (2025, February 20). Nitro reduction conditions. Retrieved from [Link]
Lipshutz, B. H., et al. (2013). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 15(1), 142-145. [Link]
stability and degradation pathways of 5-Chloro-2-isopropoxyaniline
Technical Support Center: Stability, Handling, and Degradation of 5-Chloro-2-isopropoxyaniline Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability, Handling, and Degradation of 5-Chloro-2-isopropoxyaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7). This compound is a critical building block in the synthesis of advanced therapeutics, including glucocerebrosidase inhibitors acting as chemical chaperones for Gaucher disease[1]. Due to its electron-rich aromatic system and sterically hindered ether linkage, it requires precise handling to prevent batch degradation.
Chemical Overview & Critical Stability Metrics
To establish a baseline for your experimental workflows, refer to the quantitative stability thresholds summarized below. Deviating from these parameters is the primary cause of synthetic failure.
Understanding the chemical causality behind degradation is essential for troubleshooting. 5-Chloro-2-isopropoxyaniline degrades primarily via two distinct pathways depending on the environmental stressor.
Pathway A: Oxidative Degradation (Autoxidation)
The isopropoxy group strongly donates electron density into the aromatic ring via resonance, increasing the electron density at the amine nitrogen. This makes the molecule highly susceptible to autoxidation. Exposure to atmospheric oxygen or trace transition metals initiates a radical mechanism, oxidizing the primary amine to a nitroso intermediate. These intermediates rapidly condense with unreacted aniline molecules to form highly conjugated, dark-colored azo or azoxy dimers[2].
Pathway B: Acid-Catalyzed Ether Cleavage (Dealkylation)
While the isopropyl group provides more steric bulk than a standard methoxy group, the ether linkage remains vulnerable to strong protic acids (e.g., HBr) or Lewis acids (e.g.,
). Protonation of the ether oxygen creates a superior leaving group. Subsequent unimolecular cleavage (driven by the stability of the secondary isopropyl carbocation) results in the loss of the isopropyl group, yielding 2-amino-4-chlorophenol[3].
Mechanistic degradation pathways of 5-Chloro-2-isopropoxyaniline under oxidative and acidic stress.
Troubleshooting Guide & FAQs
Q1: My stock solution turned dark purple/brown overnight. Is the entire batch ruined?A: Not necessarily. The discoloration is a classic visual indicator of azo/azoxy dimer formation due to autoxidation[2]. Because these dimers are highly conjugated, even trace amounts (<1% molar ratio) can cause intense discoloration. The bulk of your material is likely still intact. You can recover it using the acid-base extraction protocol detailed in Section 4.
Q2: I am observing a secondary peak in my LC-MS with an [M-H]+ mass of 143 m/z after an acidic workup. What is this?A: This mass corresponds to 2-amino-4-chlorophenol, the direct product of ether cleavage. If your workup involves strong aqueous acids (pH < 2) or prolonged heating, the isopropoxy group undergoes dealkylation[3]. To prevent this, buffer your aqueous washes to a pH of 3–4, or switch to milder organic acids (like 10% citric acid) during extractions.
Q3: Why does the compound degrade faster when dissolved in halogenated solvents?A: Halogenated solvents (like chloroform or dichloromethane) slowly decompose upon light exposure to generate trace amounts of HCl and phosgene. The generated HCl acts as both a catalyst for ether cleavage and a promoter for oxidative degradation. Field Insight: Always use stabilized solvents or pass them through a plug of basic alumina immediately prior to dissolving your aniline.
Validated Experimental Protocols
Protocol A: Purification of Oxidized 5-Chloro-2-isopropoxyaniline
This protocol exploits the basicity of the primary amine to separate it from neutral azo dimers and acidic phenolic degradation products. It is designed as a self-validating system where phase transitions visually confirm the separation of impurities.
Step 1: Initial Dissolution & Base Wash
Dissolve the degraded stock (e.g., 5.0 g) in 50 mL of Ethyl Acetate (EtOAc).
Wash the organic layer with 25 mL of 1M NaOH.
Causality: The NaOH wash deprotonates any 2-amino-4-chlorophenol (the ether cleavage product), pulling it into the aqueous layer while the target aniline and neutral azo dimers remain in the organic phase.
Step 2: Acidic Extraction
Extract the EtOAc layer with 1M HCl (3 x 20 mL).
Causality: The HCl protonates the primary amine of 5-Chloro-2-isopropoxyaniline, forming a water-soluble ammonium salt. The highly conjugated, neutral azo dimers remain in the EtOAc layer.
Validation Check: The EtOAc layer should retain the dark brown/purple color, while the combined aqueous HCl extracts should be relatively pale yellow. Discard the dark EtOAc layer.
Step 3: Basification & Recovery
Cool the combined aqueous extracts in an ice bath to 0°C.
Slowly add 2M NaOH dropwise until the pH reaches 10.
Causality: The base neutralizes the ammonium salt, regenerating the free aniline. Because the free base is insoluble in water, it will immediately crash out as a cloudy suspension.
Step 4: Final Extraction & Isolation
Extract the basic aqueous layer with fresh EtOAc (2 x 30 mL).
Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Validation Check: Run a TLC (Hexanes:EtOAc 4:1). A single spot ( ~0.4) under UV light confirms the complete removal of dimers.
Acid-base extraction workflow for purifying oxidized 5-Chloro-2-isopropoxyaniline stock.
Protocol B: Forced Degradation Study (Stability Validation)
To validate your analytical methods (e.g., HPLC), you must generate reference standards of the degradation products to ensure they resolve from the main peak.
Oxidative Stress: Dissolve 100 mg of 5-Chloro-2-isopropoxyaniline in 5 mL of methanol. Add 0.5 mL of 30%
. Stir at room temperature for 24 hours. This quantitatively accelerates the formation of nitroso and azo species[2].
Acidic Stress: Dissolve 100 mg of the compound in 5 mL of 47% aqueous HBr. Reflux for 2 hours. This quantitatively cleaves the isopropoxy ether to yield 2-amino-4-chlorophenol[3].
Neutralization & Analysis: Neutralize both samples to pH 7 using saturated
, extract with EtOAc, and inject into the LC-MS to establish retention times for the degradation peaks.
References
Title: N4-phenyl modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)
Source: nih.
Title: DEALKYLATION OF ETHERS. A REVIEW - Brindaban C.
Technical Support Center: HPLC Mobile Phase Optimization for 5-Chloro-2-isopropoxyaniline Isomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical challenges asso...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical challenges associated with separating positional isomers of halogenated alkoxyanilines.
Baseline separation of 5-Chloro-2-isopropoxyaniline isomers (e.g., 3-chloro vs. 5-chloro positional isomers) is notoriously difficult. These molecules possess a hydrophobic core, an electron-withdrawing chlorine atom, a sterically bulky isopropoxy group, and a basic primary amine. Because their partition coefficients (LogP) are nearly identical, standard Reversed-Phase HPLC (RP-HPLC) often results in co-elution and severe peak tailing.
The following guide provides field-proven, self-validating methodologies to troubleshoot and optimize your mobile phase for this specific class of compounds.
Method Development Workflow
Caption: Workflow for HPLC mobile phase optimization of basic aniline isomers.
Frequently Asked Questions (FAQs)
Q1: Why do 5-Chloro-2-isopropoxyaniline isomers co-elute or exhibit severe peak tailing in standard water/acetonitrile gradients?
Causality & Mechanism:
Peak tailing and co-elution in substituted anilines primarily stem from secondary interactions. The primary amine group of the aniline acts as a weak base. In an unbuffered or poorly buffered mobile phase, the amine becomes partially protonated. These resulting cations interact strongly with residual, unendcapped acidic silanol groups (Si-O⁻) on the silica-based C18 stationary phase via ion-exchange mechanisms, leading to asymmetric peaks and a complete loss of resolution[1]. Furthermore, because positional isomers share the same molecular weight and highly similar hydrophobicities, relying solely on hydrophobic partitioning (the primary mechanism of RP-HPLC) is insufficient for separation[1].
Q2: How should I adjust the mobile phase pH to improve isomer resolution?
Causality & Mechanism:
The pH of your mobile phase dictates the ionization state of the aniline, fundamentally altering its retention mechanism. You must actively drive the equilibrium to one of two extremes:
Ion-Suppression (High pH): By raising the mobile phase pH to 8.5–9.0 (well above the pKa of the aniline), the amine group remains neutral. This maximizes hydrophobic retention and completely suppresses silanophilic interactions. Utilizing a phosphate buffer adjusted to pH 8.7 has been proven to effectively separate closely related chlorinated aromatic isomers[2].
Ion-Pairing (Low pH): Lowering the pH to 2.5 ensures the amine is fully protonated. While this normally exacerbates tailing, introducing an ion-pairing reagent (e.g., sodium pentanesulfonate) forms a neutral, hydrophobic complex with the analyte. This provides a distinct selectivity mechanism capable of resolving positional isomers based on slight differences in charge distribution[3].
Q3: Are there advanced mobile phase additives that specifically target positional isomers of substituted anilines?
Causality & Mechanism:
Yes. When standard pH adjustments fail to yield a resolution (Rs) > 1.5, host-guest complexation is the most authoritative solution. Adding a crown ether, such as 18-crown-6, to an acidic mobile phase creates a secondary equilibrium. The 18-crown-6 cavity selectively encapsulates the protonated primary amine (-NH3+) via ion-dipole interactions and hydrogen bonding[4].
Because this complexation is highly sensitive to the steric environment around the amine group, positional isomers will exhibit drastically different association constants. For instance, an isomer with the bulky isopropoxy group in the ortho position will experience steric hindrance, preventing the crown ether from binding tightly. Conversely, a meta or para isomer will bind strongly, increasing its apparent hydrophobicity and retention time. This differential retention enhancement effectively pulls the isomers apart on the chromatogram[4].
Caption: Mechanism of crown ether-mediated retention enhancement for positional isomer separation.
Troubleshooting Guide & Methodologies
Protocol: Systematic Mobile Phase Optimization for Isomer Separation
This step-by-step protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Column: Highly end-capped C18 (e.g., 150 mm x 4.6 mm, 3 µm) to minimize baseline silanol activity.
Mobile Phase: 60:40 (v/v) Methanol / 20 mM Phosphate Buffer (pH 7.0).
Action: Inject the 5-Chloro-2-isopropoxyaniline isomer mixture at a flow rate of 1.0 mL/min. Calculate the asymmetry factor (As) at 10% peak height.
Validation Check: If As > 1.5, severe silanol interactions are occurring. The basic amine is interacting with the stationary phase. Proceed to Step 2.
Step 2: pH and Buffer Optimization (Ion-Suppression)
Action: Switch the aqueous buffer to 20 mM Disodium Hydrogen Phosphate, carefully adjusted to pH 8.7[2].
Rationale: This deprotonates the aniline, forcing it into a neutral state and eliminating secondary ion-exchange interactions.
Validation Check: Evaluate the resolution (Rs) between the critical isomer pair. If Rs > 1.5 and As < 1.2, the method is optimized. If Rs < 1.5, the hydrophobic difference between the isomers is too small for standard partitioning. Proceed to Step 3.
Step 3: Implementation of Host-Guest Additives (Steric Recognition)
Mobile Phase Preparation: Adjust the aqueous phase to pH 2.5 using Phosphoric acid to ensure the amine is fully protonated. Add 2.0 mM 18-crown-6 ether to the buffer[4]. Alternatively, for a purely electrostatic approach, add 5.0 mM Sodium Pentanesulfonate[5].
Organic Modifier: Switch the organic modifier from Methanol to Acetonitrile (e.g., 50:50 ACN/Buffer).
Rationale: Acetonitrile is an aprotic solvent and disrupts hydrogen bonding significantly less than methanol, thereby stabilizing the crown ether-amine complex[4].
Validation Check: Monitor the elution order. The isomer with the highest steric hindrance near the amine group will elute first due to a lower association constant with the crown ether. Ensure baseline resolution (Rs > 1.5) is achieved.
Quantitative Data Summary
The following table synthesizes representative optimization metrics for substituted chloroaniline isomers, demonstrating the causality of mobile phase modifications on chromatographic performance.
Table 1: Effect of Mobile Phase Conditions on Isomer Resolution and Peak Symmetry.
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method
Source: Rasayan Journal of Chemistry
URL
comparative analysis of 5-Chloro-2-isopropoxyaniline synthesis routes
This guide provides a comparative analysis of synthesis routes for 5-Chloro-2-isopropoxyaniline (also known as 5-chloro-2-(1-methylethoxy)benzenamine), a critical intermediate in the synthesis of pharmaceutical agents an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of synthesis routes for 5-Chloro-2-isopropoxyaniline (also known as 5-chloro-2-(1-methylethoxy)benzenamine), a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.
Executive Summary
The synthesis of 5-Chloro-2-isopropoxyaniline is dominated by two primary strategies:
Route A (Nucleophilic Aromatic Substitution): A scalable, two-step industrial standard starting from 2,5-dichloronitrobenzene. It offers high atom economy and throughput but requires careful handling of exothermic nitro-reduction steps.
Route B (Phenol Alkylation): A multi-step laboratory route starting from 2-amino-4-chlorophenol. It utilizes a protection-deprotection strategy to ensure regioselectivity but suffers from higher step counts and reagent costs.
Recommendation:Route A is the superior choice for process chemistry and manufacturing due to its directness and use of inexpensive commodity starting materials. Route B is reserved for cases where specific impurity profiles must be avoided or when starting from the aminophenol is obligatory.
Retrosynthetic Analysis
To understand the strategic disconnections, we visualize the breakdown of the target molecule.
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Route A: The Nucleophilic Aromatic Substitution (
) Pathway
This route leverages the strong electron-withdrawing nature of the nitro group to activate the ortho-chlorine atom in 2,5-dichloronitrobenzene towards nucleophilic attack.
Mechanism & Causality
Regioselectivity: In 2,5-dichloronitrobenzene, the chlorine at position 2 is ortho to the nitro group, while the chlorine at position 5 is meta. The nitro group stabilizes the Meisenheimer complex intermediate formed at the ortho position via resonance, making the C2-Cl bond significantly more labile than the C5-Cl bond.
Reduction: The subsequent reduction of the nitro group restores the aniline functionality.[1]
Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-isopropoxynitrobenzene
Charge a reaction vessel with isopropyl alcohol (5-10 volumes).
Add solid NaOH pellets or KOtBu at ambient temperature. Stir until dissolved to form the alkoxide in situ.
Slowly add 2,5-dichloronitrobenzene while maintaining temperature
(Exothermic).
Heat the mixture to 50–60°C for 4–6 hours. Monitor by HPLC/TLC for disappearance of starting material.
Work-up: Cool to room temperature. Pour into ice water. The product will precipitate as a yellow solid. Filter, wash with water, and dry.[2][3][4]
Yield: 90–95%.
Step 2: Reduction to 5-Chloro-2-isopropoxyaniline
Reagents: Iron powder (3.0 eq), Ammonium Chloride (
) (catalytic), Ethanol/Water (3:1).
Procedure:
Suspend the nitro intermediate in Ethanol/Water.[5]
Add Iron powder and
.
Heat to reflux (75–80°C ) for 2–4 hours.
Work-up: Hot filtration through Celite to remove iron oxides. Adjust pH to >9 with dilute NaOH. Extract with Ethyl Acetate or Dichloromethane.[1]
Concentrate organic layers to yield the crude aniline as a dark oil or low-melting solid.
Yield: 85–92%.
Figure 2: Workflow for the industrial SNAr route.
Route B: The Selective Phenol Alkylation Pathway
Direct alkylation of 2-amino-4-chlorophenol often leads to mixtures of N-alkylated and O-alkylated products. To ensure high purity, a protection-deprotection strategy is employed.
Mechanism & Causality
Protection: Condensing the amine with benzaldehyde forms a Schiff base (imine), sterically and electronically deactivating the nitrogen toward alkylation.[6]
Williamson Ether Synthesis: The phenoxide anion, generated by a base, attacks the isopropyl halide.
Hydrolysis: Acidic conditions cleave the imine, regenerating the free amine.
Introduction: The Aniline Scaffold - A Double-Edged Sword in Medicinal Chemistry
An In-Depth Comparative Guide to 5-Chloro-2-isopropoxyaniline and Other Substituted Anilines in Modern Drug Design Aniline and its derivatives are cornerstones of medicinal chemistry, prized for their synthetic versatili...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to 5-Chloro-2-isopropoxyaniline and Other Substituted Anilines in Modern Drug Design
Aniline and its derivatives are cornerstones of medicinal chemistry, prized for their synthetic versatility and their ability to form crucial interactions with a multitude of biological targets.[1] This "privileged scaffold" is a recurring motif in countless approved drugs and clinical candidates, particularly in the realm of kinase inhibitors where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.[1][2]
However, the utility of the aniline moiety is tempered by significant challenges, primarily related to its metabolic fate.[3][4] The aniline ring is susceptible to cytochrome P450 (CYP450)-mediated oxidation, which can lead to the formation of highly reactive, electrophilic species like quinone-imines.[5] These reactive metabolites can covalently bind to proteins, leading to idiosyncratic adverse drug reactions (IADRs), drug-drug interactions, and overall toxicity, which are major causes of late-stage drug candidate failure.[5][6][7]
This guide provides a comparative analysis of 5-Chloro-2-isopropoxyaniline , a strategically substituted aniline, against other common aniline derivatives and bioisosteric replacements. We will explore how specific substitutions can mitigate the inherent liabilities of the aniline core, thereby enhancing the therapeutic potential of drug candidates. This analysis is grounded in structure-activity relationships (SAR), metabolic stability data, and established experimental protocols to provide researchers with actionable insights.
Spotlight on 5-Chloro-2-isopropoxyaniline: A Profile of Strategic Design
5-Chloro-2-isopropoxyaniline (also known as 5-Chloro-2-isopropylaniline) is a key building block in the synthesis of numerous biologically active molecules, particularly potent kinase inhibitors.[8] Its structure is a prime example of how deliberate substitution can optimize a pharmacophore's properties.
The Role of the ortho-Isopropoxy Group: The bulky isopropyl group positioned ortho to the amine provides significant steric hindrance. This steric shield can physically obstruct the approach of metabolic enzymes, thereby reducing the rate of N-oxidation and N-acetylation, two common metabolic pathways for anilines.[9] This directly enhances the compound's metabolic stability.
The Role of the meta-Chloro Group: The chlorine atom is an electron-withdrawing group that modulates the electronic properties of the aniline ring, influencing its basicity (pKa) and reactivity.[10] Furthermore, its placement at the 5-position effectively blocks a potential site for aromatic hydroxylation, another major metabolic route. The introduction of halogen atoms like chlorine is a well-established strategy to curtail arene hydroxylation and improve metabolic half-life.[11][12]
The combination of these two substituents creates a molecule with enhanced lipophilicity and improved metabolic stability compared to unsubstituted aniline, making it a valuable intermediate for developing inhibitors against targets like c-Src, Abl, ALK, and EGFR.[8]
Caption: Logic diagram for aniline scaffold optimization strategies.
Comparative Analysis with Alternative Scaffolds
The true value of 5-Chloro-2-isopropoxyaniline is best understood by comparing it to other substituted anilines and alternative scaffolds used in drug design.
Simple halogenated anilines are ubiquitous in drug discovery.[13]
Performance Profile: A single halogen like chlorine or fluorine can effectively block one site of metabolism and modulate the ring's electronics.[11] For example, 4-(3-Chloro-4-fluorophenyl)aniline is a key building block for inhibitors of VEGFR and EGFR.[13] However, without steric hindrance around the amino group, these anilines remain susceptible to N-oxidation and conjugation. The in vivo metabolism of 4-chloroaniline, for instance, is dominated by N-acetylation.[14]
Comparison Verdict: While effective for basic metabolic "site-blocking," simple halo-anilines do not offer the same level of protection to the critical amine functionality as the ortho-isopropoxy group in our lead compound. 5-Chloro-2-isopropoxyaniline provides a more robust, dual-action approach by combining electronic modulation and steric shielding.
Simple Alkoxy Anilines (e.g., 4-Methoxyaniline)
Alkoxy groups are often used to introduce hydrogen bond acceptors and modulate solubility.
Performance Profile: The primary metabolic liability for simple alkoxy anilines is O-dealkylation, which can generate a phenolic metabolite that undergoes further conjugation. While the methoxy group is electron-donating, it provides minimal steric bulk.
Comparison Verdict: The isopropoxy group in 5-Chloro-2-isopropoxyaniline is sterically bulkier than a methoxy group, potentially offering slightly greater resistance to O-dealkylation. More importantly, the combination of the alkoxy group with a strategically placed chlorine atom provides a more comprehensive metabolic protection strategy than an alkoxy group alone.
Bioisosterism, or the replacement of a functional group with another that has similar properties, is a powerful strategy to overcome the fundamental liabilities of the aniline ring.[15]
Performance Profile: Saturated, non-planar scaffolds like BCPAs are designed to mimic the 3D shape and vector of an aniline while completely removing the aromatic ring.[16] This eliminates the possibility of forming reactive quinone-imine metabolites and generally leads to significant improvements in metabolic stability and other pharmacokinetic properties.[5][7][17]
Comparison Verdict: BCPAs represent a more radical, and often more effective, solution to the "aniline problem." However, their synthesis can be more complex and costly than that of a substituted aniline.[5] Therefore, 5-Chloro-2-isopropoxyaniline represents an optimal intermediate solution: it leverages the well-understood and synthetically accessible aniline chemistry while incorporating features that confer a significant degree of metabolic stability, making it a highly practical choice for many drug discovery programs.
Data Summary: Comparative Properties
Feature
5-Chloro-2-isopropoxyaniline
Simple Halo-Anilines (e.g., 4-Chloroaniline)
Simple Alkoxy-Anilines (e.g., 4-Methoxyaniline)
Saturated Bioisosteres (e.g., BCPA)
Primary Substituents
ortho-Isopropoxy, meta-Chloro
Halogen (Cl, F) at various positions
Alkoxy (e.g., Methoxy)
Saturated carbocycle
Key Physicochemical Influence
Steric hindrance & electronic modulation
Primarily electronic modulation
Electronic modulation, H-bond acceptor
3D geometry, increased Fsp3
Metabolic Advantage
Hinders N-oxidation/acetylation; blocks ring hydroxylation
Blocks one site of ring hydroxylation
Can modulate electronics
Eliminates aromatic oxidation pathways
Potential Metabolic Liability
O-dealkylation (though hindered)
N-oxidation, N-acetylation, other ring positions
O-dealkylation, N-oxidation
Generally very stable
Synthetic Accessibility
Readily accessible via multi-step synthesis[18][19]
To empirically validate the performance of these different aniline derivatives, standardized assays are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantifies the potency of a compound by measuring its ability to inhibit the phosphorylation of a substrate by a target kinase.
Objective: To determine the IC₅₀ (the concentration required to inhibit 50% of kinase activity) of aniline-derived compounds.
Methodology:
Reagent Preparation: Prepare solutions of recombinant human kinase (e.g., EGFR), a biotinylated substrate peptide, and ATP in a suitable kinase buffer.
Compound Dilution: Create a serial dilution of the test compounds (e.g., starting from 10 µM) in DMSO, then further dilute in the assay buffer.
Kinase Reaction: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and add a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
Measurement: After another incubation period, read the plate on a time-resolved fluorescence reader. The ratio of the two fluorescence signals is proportional to the amount of phosphorylated substrate.[20]
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound.
Methodology:
Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM) and a buffer solution in a 96-well plate. Pre-warm the mixture to 37°C.
Compound Addition: Add the test compound (at a final concentration of, e.g., 1 µM) to the microsome-containing wells.
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life is calculated as t₁/₂ = 0.693 / k.
Caption: Predicted metabolic pathways of anilines and the mitigating role of substitutions.
Conclusion
The aniline scaffold, while powerful, presents a classic risk-reward scenario in drug design. Unmodified, its metabolic liabilities can terminate an otherwise promising drug candidate. However, strategic substitution offers a robust and synthetically accessible path to mitigating these risks.
5-Chloro-2-isopropoxyaniline stands out as an exemplary building block. The dual-action of its ortho-isopropoxy and meta-chloro groups provides both steric and electronic protection, significantly enhancing metabolic stability compared to simpler substituted anilines. While advanced bioisosteric replacements like BCPAs offer a more complete solution by removing the aromatic ring entirely, they come with increased synthetic complexity. For many projects, the balanced, optimized profile of 5-Chloro-2-isopropoxyaniline represents the most efficient and effective path forward, enabling the development of safer and more durable therapeutic agents.
References
Recent Advances and Outlook for the Isosteric Replacement of Anilines - ResearchGate. [Link]
Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. [Link]
Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC. [Link]
The role of bioisosterism in modern drug design: Current applications and challenges. [Link]
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. [Link]
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed. [Link]
Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors - PubMed. [Link]
Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - Taylor & Francis. [Link]
Structure Activity Relationships - Drug Design Org. [Link]
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC. [Link]
Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed. [Link]
Aniline replacement in drug-like compounds - Cresset Group. [Link]
Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent - ResearchGate. [Link]
Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development - IFTM University. [Link]
Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC. [Link]
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. [Link]
Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF - ResearchGate. [Link]
CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google P
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed. [Link]
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - Frontiers. [Link]
Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes) - PubMed. [Link]
spectroscopic differentiation of 5-Chloro-2-isopropoxyaniline isomers
Publish Comparison Guide: Spectroscopic Differentiation of 5-Chloro-2-isopropoxyaniline Isomers Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 73578-43-1 / 937621-93-7) is a critical intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Spectroscopic Differentiation of 5-Chloro-2-isopropoxyaniline Isomers
Executive Summary
5-Chloro-2-isopropoxyaniline (CAS: 73578-43-1 / 937621-93-7) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of receptor modulators and kinase inhibitors. During its synthesis—typically via the alkylation of chloronitrophenols or the chlorination of 2-isopropoxyaniline—regioisomeric by-products and alkyl-chain impurities can form.
Differentiation of the target 5-chloro isomer from the likely 4-chloro and 3-chloro regioisomers is challenging due to their identical molecular weight (m/z 185.06) and similar polarity. This guide outlines a definitive spectroscopic strategy, prioritizing Nuclear Overhauser Effect (NOE) NMR as the primary self-validating protocol for structural confirmation.
The Isomer Landscape
Before initiating analysis, it is essential to define the structural topology of the target and its most probable impurities.
Compound
Structure Description
Substitution Pattern
Origin Risk
Target: 5-Chloro-2-isopropoxyaniline
Cl at C5, OiPr at C2, NH₂ at C1
1,2,5-Trisubstituted
Desired Product
Isomer A: 4-Chloro-2-isopropoxyaniline
Cl at C4, OiPr at C2, NH₂ at C1
1,2,4-Trisubstituted
Non-selective chlorination
Isomer B: 3-Chloro-2-isopropoxyaniline
Cl at C3, OiPr at C2, NH₂ at C1
1,2,3-Trisubstituted
Sterically crowded / Rare
Isomer C: 5-Chloro-2-n-propoxyaniline
Isomer of the alkyl chain (n-Pr vs i-Pr)
1,2,5-Trisubstituted
Impure alkylating agent
NMR Spectroscopy: The Definitive Differentiation Protocol
Mass spectrometry cannot distinguish regioisomers (identical mass). 1H NMR is the gold standard, but standard 1D spectra can be ambiguous because both the target and the 4-chloro isomer exhibit similar "1,2,4-type" aromatic substitution patterns (one isolated proton, two coupled protons).
The "Smoking Gun" Protocol: NOE Difference Spectroscopy
To definitively distinguish the target from the 4-chloro isomer, you must determine which aromatic proton is spatially close to the isopropoxy group.
Target (5-Cl): The proton ortho to the isopropoxy group (H3) is vicinally coupled to H4 (
Hz).
Isomer A (4-Cl): The proton ortho to the isopropoxy group (H3) is an isolated singlet (blocked by Cl at C4).
Comparative 1H NMR Data (CDCl₃, 400 MHz)
Proton Position
Target: 5-Chloro-2-isopropoxyaniline
Impurity: 4-Chloro-2-isopropoxyaniline
Differentiation Logic
Alkyl -CH<
Septet, ~4.5 ppm
Septet, ~4.5 ppm
Indistinguishable.
Alkyl -CH₃
Doublet, ~1.3 ppm
Doublet, ~1.3 ppm
Indistinguishable.
Aromatic H3
Doublet ( Hz)
Singlet (Broad/fine splitting)
CRITICAL: In Target, H3 couples to H4. In Impurity, H3 is isolated by Cl.
Aromatic H4
Doublet of Doublets ( Hz)
N/A (Cl substituted)
Target H4 couples to H3 (ortho) and H6 (meta).
Aromatic H5
N/A (Cl substituted)
Doublet ( Hz)
Impurity H5 couples to H6.
Aromatic H6
Doublet ( Hz)
Doublet of Doublets
Target H6 is meta to H4. Impurity H6 is ortho to H5.
Self-Validating Workflow (NOE)
Irradiate the Isopropoxy methine septet (~4.5 ppm).
Observe the aromatic region for NOE enhancement.
If the Doublet (H3) is enhanced
Target Confirmed .
If the Singlet (H3) is enhanced
4-Chloro Isomer Confirmed .
Figure 1: Decision tree for the .
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ to prevent solvent peak overlap with the NH₂ signal and to sharpen coupling patterns.
Concentration: 10–15 mg in 0.6 mL solvent.
Parameters:
Pulse Angle: 30°
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration).
Scans: 16 (1H), 1024 (13C).
NOE Experiment: 1D NOE difference or 2D NOESY (mixing time 500 ms).
Protocol B: GC-MS Method for Impurity Profiling
While NMR confirms structure, GC-MS is superior for quantifying low-level isomeric impurities (0.1–1.0%).
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Temperature Program:
Hold 50°C for 2 min.
Ramp 15°C/min to 280°C.
Hold 5 min.
Differentiation:
The 4-Chloro isomer typically elutes after the 5-Chloro target due to a higher boiling point (para-chloro substitution often increases lattice energy/boiling point relative to meta-chloro).
n-Propyl isomer will elute later than the isopropyl target (increased molecular weight/Van der Waals forces).
IR Spectroscopy Insights
FT-IR can serve as a secondary confirmation tool, specifically in the "fingerprint" region for Out-of-Plane (OOP) C-H bending.
Target (1,2,5-Trisubstituted): Two adjacent hydrogens (H3, H4) and one isolated hydrogen (H6).
Look for strong band at 800–860 cm⁻¹ (2 adjacent H).
Look for medium band at 860–900 cm⁻¹ (1 isolated H).
Isomer A (1,2,4-Trisubstituted): Two adjacent hydrogens (H5, H6) and one isolated hydrogen (H3).
Note: While the pattern types are similar, the exact wavenumbers will shift due to the electronic difference of Cl vs H at the varying positions. The NMR NOE method remains the primary differentiator.
References
BenchChem. (2025).[1] Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide. Retrieved from
ChemicalBook. (n.d.). 4-Chloroaniline 1H NMR Spectrum & Properties. Retrieved from
OpenStax. (2023). Spectroscopy of Aromatic Compounds: Infrared Spectroscopy. Organic Chemistry, 10th Edition. Retrieved from
PubChemLite. (2025). 2-chloro-4-isopropoxyaniline Compound Summary. Retrieved from
Reich, H. J. (2020).[2] NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[2] Retrieved from
Comprehensive Comparative Guide: Validation of 5-Chloro-2-isopropoxyaniline Purity via RP-HPLC
Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a highly specialized chemical intermediate critical to modern drug discovery. Its unique structural motif—an aromatic ring balancing an electron-withdr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a highly specialized chemical intermediate critical to modern drug discovery. Its unique structural motif—an aromatic ring balancing an electron-withdrawing chlorine atom and an electron-donating isopropoxy group—makes it an essential building block in the synthesis of glucocerebrosidase inhibitors for Gaucher Disease[1] and pyrazolone-based anti-tumor agents targeting the TIP48/TIP49 complex[2][3].
However, the performance of this intermediate in downstream cross-coupling reactions is heavily dependent on its purity. This guide objectively compares a High-Purity Grade (>99.5%) against a Standard Commercial Grade (~95%) , and outlines a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology based on ICH Q2(R2) guidelines[4][5] to accurately quantify critical impurities.
The Comparison: High-Purity vs. Standard Grade
When sourcing or synthesizing 5-Chloro-2-isopropoxyaniline, the choice of grade directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).
The Causality of Impurities
Standard commercial grades often utilize non-selective alkylation routes, leading to two critical classes of impurities:
Regioisomers (e.g., 4-Chloro-2-isopropoxyaniline): Formed due to poor regiocontrol during synthesis. Because regioisomers share identical molecular weights and nearly identical pKa values, they cannot be easily removed via standard crystallization. If carried forward, they generate parallel side-products that are nearly impossible to separate from the final API.
Unreacted Precursors (e.g., 5-Chloro-2-aminophenol): Incomplete isopropylation leaves free phenolic groups. In downstream Buchwald-Hartwig aminations, these aminophenols act as bidentate ligands, chelating palladium catalysts to form stable, inactive complexes that stall the cross-coupling cycle.
By utilizing a High-Purity Grade synthesized via optimized catalytic routes, researchers eliminate catalyst poisoning and ensure predictable stoichiometry.
To validate the purity of 5-Chloro-2-isopropoxyaniline, the analytical method itself must be rigorously selected. We compared two RP-HPLC column chemistries to determine the optimal approach for resolving the target compound from its structurally similar impurities.
Alternative A: Conventional C18 Column
Mechanism: Relies entirely on hydrophobic dispersion forces.
Result: Fails to achieve baseline resolution between 5-chloro-2-isopropoxyaniline and its 4-chloro regioisomer due to their identical hydrophobicity and spatial footprint.
Alternative B: Phenyl-Hexyl Column (The Optimized Standard)
Mechanism: Leverages
interactions and dipole-dipole forces. The electron-withdrawing chlorine and electron-donating isopropoxy group create a distinct electrostatic dipole across the aromatic ring. The Phenyl-Hexyl stationary phase interacts differentially with the specific dipole moment of each regioisomer.
Result: Achieves baseline resolution (
), allowing for accurate ICH Q2(R2) compliant quantification[5].
Visualizing the Validation Logic
Logical workflow comparing RP-HPLC column chemistries for ICH Q2(R2) method validation.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The protocol includes built-in System Suitability Testing (SST) gates; if the system fails these criteria, the run is automatically invalidated, preventing the reporting of false purity data[4].
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0.
Causality: The aniline group has a pKa of ~4.5. Maintaining the pH at 6.0 ensures the molecule remains in its neutral, unprotonated state, maximizing retention and
interactions with the stationary phase.
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Step 2: Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Sample Concentration: 1.0 mg/mL (accurately weighed to ensure linear detector response).
Step 3: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Gradient Program: 10% B to 80% B over 15 minutes, hold for 3 minutes, return to 10% B.
Detection: UV at 254 nm.
Step 4: System Suitability Testing (The Self-Validating Gate)
Execute the following sequence before analyzing unknown batches:
Blank Injection (Diluent): Verifies a stable baseline and absence of carryover.
Resolution Mix Injection: A spiked sample containing 5-Chloro-2-isopropoxyaniline and 4-Chloro-2-isopropoxyaniline.
Acceptance Criterion: Resolution (
) must be 2.0.
Precision Standard (5 Replicates):
Acceptance Criterion: Relative Standard Deviation (RSD) of the main peak area must be
Demonstrating the analytical superiority of the Phenyl-Hexyl column for this specific molecular structure.
Parameter
Alternative A: C18 Column
Alternative B: Phenyl-Hexyl
Causality / Mechanism
Retention Time
4.2 min
5.8 min
Enhanced retention due to stacking.
Resolution ()
1.2 (Fails ICH criteria)
2.8 (Passes ICH criteria)
Exploitation of dipole-dipole differences between regioisomers.
Peak Tailing ()
1.8
1.1
Reduced secondary interactions with residual silanols.
Table 2: Purity Assessment (Product Alternatives)
Results obtained using the validated Phenyl-Hexyl RP-HPLC method.
Metric
High-Purity Grade
Standard Commercial Grade
Downstream Impact
Assay Purity (HPLC)
> 99.8%
~ 95.2%
Higher purity ensures predictable stoichiometry and higher API yield.
4-Chloro Regioisomer
Not Detected
2.1%
Generates inseparable parallel impurities in the final drug substance.
5-Chloro-2-aminophenol
< 0.05%
1.5%
Chelates and poisons Palladium catalysts in cross-coupling reactions.
Conclusion
The successful integration of 5-Chloro-2-isopropoxyaniline into complex pharmaceutical syntheses demands strict purity controls. As demonstrated, Standard Commercial Grades often harbor critical impurities that poison catalysts and generate inseparable side-products. By employing a High-Purity Grade and validating it through a self-validating, ICH Q2(R2) compliant RP-HPLC method utilizing a Phenyl-Hexyl column, researchers can confidently secure the integrity of their downstream drug development pipelines.
References
"ICH Q2 (R2) Validation of Analytical Procedures - MasterControl", mastercontrol.com.
"Validation of Analytical Procedures Q2(R2) - ICH", ich.org.
"WO2015125785A1 - Pyrazolone derivative having multiple substituents", google.com (Google Patents).
"N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease", nih.gov (PMC).
structure-activity relationship (SAR) studies of 5-Chloro-2-isopropoxyaniline analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-isopropoxyaniline Analogs Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the structure-ac...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-isopropoxyaniline Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Chloro-2-isopropoxyaniline, a critical scaffold in modern medicinal chemistry. As a key building block, its unique electronic and steric properties are leveraged for the development of potent and selective therapeutic agents, particularly in oncology.[1] We will delve into the rationale behind analog design, comparative biological data, and the experimental methodologies required for their evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.
The 5-Chloro-2-isopropoxyaniline Scaffold: A Privileged Core
The 5-Chloro-2-isopropoxyaniline moiety serves as a foundational structure in the design of various kinase inhibitors and other biologically active molecules.[1] Its utility stems from the specific contributions of each substituent:
Aniline Moiety : The primary amine provides a crucial vector for synthetic elaboration, allowing for the construction of larger, more complex molecules. It often acts as a key hydrogen bond donor or acceptor in interactions with biological targets.
Isopropoxy Group : Positioned ortho to the amine, this bulky group imparts significant steric influence. It can lock the conformation of the aniline, orienting other substituents for optimal binding with a target protein. Its lipophilic nature also contributes to the molecule's overall pharmacokinetic profile.
Chloro Group : Located at the 5-position (para to the isopropoxy group), the chlorine atom is an electron-withdrawing group that modulates the pKa of the aniline nitrogen. This electronic effect can be critical for tuning binding affinity and cell permeability.
The strategic combination of these features makes this scaffold a valuable starting point for developing targeted therapies.[1] Analogs are designed to systematically probe the chemical space around this core, aiming to enhance potency, improve selectivity against off-target proteins, and optimize drug-like properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).
Synthesis of the Core Scaffold and its Analogs
The synthesis of 5-Chloro-2-isopropoxyaniline is typically achieved through a reliable two-step process starting from a chloronitrobenzene precursor.[2] This general strategy allows for the introduction of various alkyl groups (in place of isopropyl) and can be adapted to different substitution patterns on the aromatic ring.
5-Chloro-2-isopropoxyaniline: Comprehensive Safety, Handling, and Disposal Protocol Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a halogenated aromatic amine utilized frequently as an organic buil...
Author: BenchChem Technical Support Team. Date: March 2026
5-Chloro-2-isopropoxyaniline: Comprehensive Safety, Handling, and Disposal Protocol
Executive Summary
5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a halogenated aromatic amine utilized frequently as an organic building block in pharmaceutical synthesis and drug development[1]. While highly valuable for constructing complex drug scaffolds, its structural moieties—a lipophilic chloro group and a reactive aniline core—present severe occupational and environmental hazards. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and cradle-to-grave disposal of this compound, ensuring compliance with EPA/RCRA regulations and safeguarding laboratory personnel against insidious toxicological risks.
Physicochemical & Quantitative Hazard Profile
To design an effective disposal and handling plan, we must first quantify the operational parameters and hazards associated with the compound.
Parameter / Hazard
Quantitative Data / Description
Operational Implication
Chemical Name
5-Chloro-2-isopropoxyaniline
Target compound for tracking and disposal.
CAS Number
937621-93-7
Required for SDS documentation and EPA manifesting[1].
Primary Toxicity
Methemoglobinemia Inducer
Mandates heavy-duty dermal and respiratory PPE[2].
Toxicity Onset
Delayed (Up to 20 hours post-exposure)
Requires prolonged clinical observation after accidental exposure[2].
Waste Classification
Halogenated Organic Waste
Must be strictly segregated from non-halogenated solvents.
Incineration Temp.
820°C – 1600°C
High heat required to prevent dioxin/furan formation[3].
Combustion Byproducts
HCl, NOx, CO, CO₂
Incinerator must be equipped with alkaline gas scrubbers[3].
Mechanistic Toxicology: The Causality of Aniline Hazards
Understanding why a chemical is dangerous is the foundation of a robust safety culture. 5-Chloro-2-isopropoxyaniline is not merely an irritant; it is a systemic toxicant.
When absorbed through the skin or respiratory tract, the aniline core is metabolized by the hepatic cytochrome P450 system into a highly reactive N-hydroxylamine (phenylhydroxylamine) intermediate[4][5]. This active metabolite enters erythrocytes and initiates a destructive redox cycle. It oxidizes the ferrous iron (Fe²⁺) within hemoglobin into the ferric state (Fe³⁺), producing methemoglobin [6][7]. Because methemoglobin is incapable of binding and transporting oxygen, systemic exposure leads to functional anemia, severe tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[2][7].
Fig 1: Hepatic metabolism of halogenated anilines leading to methemoglobinemia and tissue hypoxia.
Operational Safety & Handling Protocol
To prevent the metabolic cascade described above, strict engineering and administrative controls must be enforced during active research workflows.
Step 1: Engineering Controls Verification
Action: Conduct all weighing, transfer, and synthesis operations inside a certified chemical fume hood.
Causality: The fume hood must maintain a minimum face velocity of 80-100 feet per minute (fpm) to ensure any aerosolized particulates or vapors are pulled away from the operator's breathing zone, preventing inhalation-induced methemoglobinemia.
Step 2: Strategic PPE Selection
Action: Don heavy-duty butyl rubber or specialized nitrile gloves (minimum 8 mil thickness), a fully buttoned lab coat, and splash goggles.
Causality: Anilines are highly lipophilic (enhanced by the chloro and isopropoxy groups) and will rapidly permeate standard, thin latex examination gloves. Butyl rubber provides the necessary chemical resistance to prevent insidious dermal absorption[2].
Step 3: Closed-System Handling
Action: Use anti-static spatulas for dry powder transfers. If the compound is in solution, utilize closed-system transfer lines (e.g., cannula transfers) where possible.
Causality: Static discharge can aerosolize fine powders, bypassing standard localized ventilation and increasing the risk of respiratory exposure.
Waste Segregation & Disposal Plan
Because it contains both nitrogen and chlorine, the combustion of 5-Chloro-2-isopropoxyaniline yields nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[3]. Furthermore, incomplete combustion of halogenated aromatics can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, standard disposal methods are insufficient.
Fig 2: Cradle-to-grave disposal workflow for halogenated aniline waste compliant with EPA standards.
Step 1: Strict Segregation
Action: Deposit all liquid and solid waste containing this compound into a designated, chemically compatible (HDPE or glass) container labeled strictly for "Halogenated Organic Waste."
Causality: Mixing halogenated waste with non-halogenated waste complicates the incineration process, violates EPA regulations, and drastically increases institutional disposal costs.
Step 2: Compatibility Verification
Action: Ensure the waste container contains NO strong acids (e.g., nitric acid) or strong oxidizers.
Causality: Anilines are electron-rich aromatic systems that can react exothermically or explosively when introduced to strong oxidizing agents. This self-validating check prevents catastrophic container failure during storage.
Step 3: Regulatory Labeling & Storage
Action: Affix a hazardous waste label detailing the exact contents, the primary hazard (Toxic/Halogenated), and the accumulation start date. Store in a secondary containment tray.
Causality: Compliance with the Resource Conservation and Recovery Act (RCRA) requires clear tracking from the moment waste is generated to prevent environmental release[8].
Step 4: Final Thermal Destruction
Action: Coordinate with a licensed EPA/RCRA hazardous waste vendor. The vendor must process the waste via high-temperature rotary kiln incineration (820°C - 1600°C).
Causality: High-temperature incineration is the only verified method to completely cleave the robust carbon-halogen bonds without forming dioxins. The incinerator must utilize an alkaline scrubber system to neutralize the resulting HCl and NOx gases before atmospheric release[3].
Emergency Spill Response
In the event of an accidental release, immediate and calculated action is required to prevent facility contamination.
Evacuation & Ventilation: Immediately clear personnel from the immediate area. Ensure the room's HVAC system is operating at maximum exhaust capacity to clear potential vapors.
PPE Upgrade: Spill responders must don a fitted half-mask respirator with organic vapor/particulate cartridges (e.g., P100/OV) and heavy-duty chemical-resistant suits.
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.
Causality: Combustible absorbents like sawdust or paper towels can react with aniline mixtures or pose a secondary fire hazard during the cleanup process.
Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent ignition of any co-solvents. Place the material into a heavy-duty, sealable hazardous waste bucket.
Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous waste. Never flush aniline rinsate down the facility sink , as it is highly toxic to aquatic life and violates municipal wastewater regulations.
Personal protective equipment for handling 5-Chloro-2-isopropoxyaniline
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) . This compound is a critical halogenated aromatic amine bui...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) . This compound is a critical halogenated aromatic amine building block frequently utilized in the synthesis of pyrazolone derivatives and other pharmaceutical intermediates.
However, the very structural features that make it synthetically valuable—its lipophilic aromatic ring and reactive amine group—also dictate its severe toxicological profile. This guide moves beyond standard safety data sheets by explaining the causality behind each safety protocol, ensuring that your laboratory team understands not just what to do, but why they must do it.
Mechanistic Toxicology: The Causality of Risk
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the enemy. 5-Chloro-2-isopropoxyaniline belongs to the class of primary aromatic amines (PAAs) [1].
Dermal Permeation (Lipophilicity): The addition of the chloro and isopropoxy substituents to the aniline core significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the aqueous barrier of the stratum corneum, making unprotected skin contact a primary route for systemic poisoning [2].
Methemoglobinemia (Hepatic Metabolism): Once absorbed, aromatic amines undergo N-hydroxylation in the liver via Cytochrome P450 enzymes. These reactive N-hydroxy metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This structural change severely impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia, cyanosis, and potentially fatal cardiovascular collapse [1].
Mechanistic pathway of chloroaniline-induced methemoglobinemia.
Personal Protective Equipment (PPE) Matrix
Because 5-Chloro-2-isopropoxyaniline is highly toxic via inhalation, ingestion, and skin absorption, a multi-layered defense system is required. The following matrix outlines the mandatory PPE, grounded in the chemical's specific permeation kinetics [3].
PPE Category
Required Specification
Causality & Scientific Rationale
Hand Protection
Double Gloving: Inner layer of Nitrile (4 mil); Outer layer of Neoprene or Butyl Rubber (14+ mil).
Standard thin nitrile gloves provide dexterity but are permeable to substituted anilines over time. The thicker outer layer prevents breakthrough, while the inner layer acts as a fail-safe during outer glove removal [4].
Body Protection
Flame-resistant lab coat over personal clothing, supplemented by a Tychem® QC or LV apron .
Aromatic amines can easily soak through standard cotton lab coats. A chemical-resistant apron provides an impermeable barrier against accidental spills or aerosol settling [2].
Eye/Face Protection
Chemical splash goggles (indirect venting) + 8-inch minimum Face Shield.
Prevents mucosal absorption. Standard safety glasses are insufficient as they do not seal the orbital area against vapors or fine dust particulates [3].
Respiratory
NIOSH-approved N95/P100 particulate respirator (if handling dry powder) or Half-mask with Organic Vapor (OV) cartridges (if in solution).
Prevents inhalation of aerosolized particulates during weighing or vapor inhalation during solvent transfer. Must be used in conjunction with engineering controls (fume hood) [4].
Operational Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.
Phase 1: Environmental & PPE Validation
Fume Hood Verification: Turn on the chemical fume hood and verify the face velocity monitor reads between 80 and 120 feet per minute (fpm) . Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.
Glove Integrity Check: Before donning the outer Neoprene/Butyl gloves, trap air inside them and roll the cuff to inflate the fingers. Validation: Submerge in a basin of water or listen closely to ensure no micro-punctures exist.
Area Preparation: Line the fume hood workspace with highly absorbent, plastic-backed bench paper. Place an anti-static weigh boat on the analytical balance.
Phase 2: Weighing and Transfer
Static Mitigation: Halogenated aromatic amines can generate static charge, causing the powder to aerosolize. Use an anti-static gun (Zerostat) on the weigh boat and the spatula before contacting the chemical.
Transfer: Open the chemical container only deep inside the fume hood (at least 6 inches behind the sash). Transfer the required mass using a clean, dry stainless-steel spatula.
Immediate Sealing: Immediately recap the source container and seal it with Parafilm to prevent ambient moisture degradation and vapor escape.
Phase 3: Decontamination & Workspace Reset
Acidic Deactivation: Because 5-Chloro-2-isopropoxyaniline is a weak base, it is poorly soluble in water but highly soluble in acidic solutions. Wipe down the balance and spatulas with a paper towel dampened with 0.1 M Hydrochloric Acid (HCl) . This protonates the amine, forming a water-soluble anilinium salt, completely neutralizing its volatility [1].
Secondary Wash: Follow the acid wipe with a standard soap and water wipe, then a final ethanol wipe to remove any residual organics.
Step-by-step operational workflow for handling halogenated aromatic amines.
Emergency Response & Spill Management
In the event of an operational failure, immediate, pre-planned action is required to prevent systemic exposure.
Dermal Exposure: Immediately remove contaminated clothing. Do not use solvents (like ethanol or acetone) to wash the skin, as this will drastically accelerate the dermal absorption of the lipophilic aniline. Wash the affected area with copious amounts of mild soap and lukewarm water for a minimum of 15 minutes [2]. Seek immediate medical attention; monitor for cyanosis (blue lips/nail beds).
Minor Spill (Inside Hood): Do not sweep dry powder. Gently cover the spill with absorbent pads soaked in 0.1 M HCl to protonate and dissolve the compound safely. Scoop the soaked pads into a designated hazardous waste container.
Major Spill (Outside Hood): Evacuate the laboratory immediately. Do not attempt to clean without a self-contained breathing apparatus (SCBA) and a fully encapsulating HAZMAT suit.
Waste Disposal Plan
Improper disposal of chloroanilines leads to severe aquatic toxicity and environmental persistence.
Solid Waste: All contaminated consumables (weigh boats, bench paper, outer gloves, empty vials) must be placed in a rigid, sealable container labeled specifically for "Toxic Halogenated Organic Solids."
Liquid Waste: Aqueous washes (from the HCl decontamination step) and organic reaction filtrates must be segregated. Do not mix halogenated aniline waste with standard non-halogenated solvent waste, as this can trigger dangerous exothermic reactions or complicate incineration processes.
Disposal Method: Route all sealed, labeled containers to your Environmental Health and Safety (EHS) department for high-temperature incineration (the only approved method for destroying stable halogenated aromatic rings) [3].
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from:[Link]
4-Chloroaniline Hazard Summary & Fact Sheet. New Jersey Department of Health. Retrieved from:[Link]
Safety Data Sheet: Chloroaniline Derivatives. Carl Roth. Retrieved from:[Link]
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